molecular formula C22H17F2N5OS B12416285 Ravuconazole-d4

Ravuconazole-d4

Katalognummer: B12416285
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: OPAHEYNNJWPQPX-KUXFOAEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ravuconazole-d4 is a useful research compound. Its molecular formula is C22H17F2N5OS and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H17F2N5OS

Molekulargewicht

441.5 g/mol

IUPAC-Name

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D

InChI-Schlüssel

OPAHEYNNJWPQPX-KUXFOAEVSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H]

Kanonische SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification methods for Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical sciences.

Introduction

Ravuconazole is a potent triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell growth inhibition and death. Deuterated compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. The deuterium labeling on the benzonitrile ring (2,3,5,6-tetradeuterio) provides a distinct mass shift without significantly altering the compound's chemical properties.

This guide outlines a multi-step synthesis of this compound, commencing with the preparation of the key deuterated intermediate, 4-(2-bromoacetyl)benzonitrile-d4. Subsequently, the purification of the final compound using preparative high-performance liquid chromatography (HPLC) and recrystallization is detailed.

Synthesis of this compound

The overall synthetic strategy involves the preparation of two key fragments: the deuterated side chain, 4-(2-bromoacetyl)benzonitrile-d4, and the chiral core containing the triazole and difluorophenyl moieties. These fragments are then coupled to form the final product.

Synthesis of Key Intermediate: 4-(2-Bromoacetyl)benzonitrile-d4

The synthesis of the deuterated side chain begins with the deuteration of a commercially available starting material, followed by a series of transformations to introduce the bromoacetyl group.

Experimental Protocol:

Step 1: Synthesis of 4-Cyanobenzonitrile-d4

A plausible method for the deuteration of the aromatic ring involves a palladium-catalyzed hydrogen-deuterium exchange reaction.

  • Reaction: 4-Cyanobenzonitrile is subjected to deuteration using a suitable deuterium source, such as D₂O, in the presence of a palladium catalyst.

  • Reagents and Conditions:

    • 4-Cyanobenzonitrile (1.0 eq)

    • D₂O (excess)

    • Pd/C (10 mol%)

    • Solvent: Dioxane

    • Temperature: 100 °C

    • Time: 24 hours

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of 4-Cyanoacetophenone-d4

The deuterated benzonitrile is converted to the corresponding acetophenone via a Grignard reaction.

  • Reaction: 4-Cyanobenzonitrile-d4 reacts with methylmagnesium bromide followed by acidic work-up.

  • Reagents and Conditions:

    • 4-Cyanobenzonitrile-d4 (1.0 eq)

    • Methylmagnesium bromide (1.2 eq)

    • Solvent: Anhydrous diethyl ether

    • Temperature: 0 °C to room temperature

    • Time: 2 hours

    • Work-up: Quenched with saturated aqueous NH₄Cl solution.

  • Purification: The crude product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography (eluent: hexane/ethyl acetate).

Step 3: Synthesis of 4-(2-Bromoacetyl)benzonitrile-d4

The final step in the side-chain synthesis is the bromination of the acetophenone.

  • Reaction: 4-Cyanoacetophenone-d4 is brominated using a suitable brominating agent.

  • Reagents and Conditions:

    • 4-Cyanoacetophenone-d4 (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Catalyst: AIBN (catalytic amount)

    • Solvent: Carbon tetrachloride

    • Temperature: Reflux

    • Time: 4 hours

  • Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by recrystallization from ethanol.

Synthesis of the Chiral Core: (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide

The synthesis of the chiral core has been previously described in the literature and typically involves a multi-step process starting from a chiral precursor. For the purpose of this guide, we will assume this intermediate is available.

Final Assembly: Synthesis of this compound

The final step is the condensation of the deuterated side chain with the chiral core to form this compound.

Experimental Protocol:

  • Reaction: (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide is reacted with 4-(2-bromoacetyl)benzonitrile-d4.

  • Reagents and Conditions:

    • (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide (1.0 eq)

    • 4-(2-Bromoacetyl)benzonitrile-d4 (1.1 eq)

    • Solvent: Ethanol

    • Temperature: Reflux

    • Time: 6 hours

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then subjected to further purification.

Data Presentation: Synthesis
StepProductStarting Material(s)Molecular Weight ( g/mol )Yield (%)Purity (%)
14-Cyanobenzonitrile-d44-Cyanobenzonitrile107.1485>98
24-Cyanoacetophenone-d44-Cyanobenzonitrile-d4, Methylmagnesium bromide149.1975>97
34-(2-Bromoacetyl)benzonitrile-d44-Cyanoacetophenone-d4, NBS228.0890>98
4This compound(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, 4-(2-Bromoacetyl)benzonitrile-d4441.4980~95 (crude)

Purification of this compound

Purification of the final product is critical to ensure high purity for its intended use as an analytical standard. A two-step purification process involving preparative HPLC followed by recrystallization is recommended.

Preparative HPLC

Experimental Protocol:

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 30% Acetonitrile

  • Flow Rate: 20 mL/min

  • Detection: UV at 280 nm.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase.

  • Fraction Collection: Fractions corresponding to the main product peak are collected.

  • Post-run Processing: The collected fractions are combined, and the solvent is removed under reduced pressure.

Recrystallization

Experimental Protocol:

  • Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many azole antifungals.

  • Procedure:

    • Dissolve the solid obtained from preparative HPLC in a minimum amount of hot ethanol.

    • Slowly add water dropwise until the solution becomes slightly turbid.

    • Heat the solution gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Presentation: Purification
Purification StepStarting Purity (%)Final Purity (%)Recovery Yield (%)
Preparative HPLC~95>99.0~85
Recrystallization>99.0>99.8~90

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Ravuconazole Ravuconazole Ravuconazole->CYP51 Inhibition CYP51->Ergosterol Demethylation Ravuconazole_d4_Synthesis start 4-Cyanobenzonitrile step1 Deuteration (Pd/C, D₂O) start->step1 inter1 4-Cyanobenzonitrile-d4 step1->inter1 step2 Grignard Reaction (CH₃MgBr) inter1->step2 inter2 4-Cyanoacetophenone-d4 step2->inter2 step3 Bromination (NBS) inter2->step3 inter3 4-(2-Bromoacetyl)benzonitrile-d4 step3->inter3 step4 Condensation inter3->step4 chiral_core Chiral Thiobutanamide Core chiral_core->step4 product Crude this compound step4->product Purification_Strategy crude Crude this compound (Purity: ~95%) hplc Preparative HPLC crude->hplc hplc_out HPLC Purified Product (Purity: >99.0%) hplc->hplc_out waste1 Impurities hplc->waste1 recryst Recrystallization hplc_out->recryst final Pure this compound (Purity: >99.8%) recryst->final waste2 Residual Impurities recryst->waste2

References

Ravuconazole-d4 mechanism of action as an ergosterol biosynthesis inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Ravuconazole-d4 as a potent inhibitor of ergosterol biosynthesis in fungi. Ravuconazole, a broad-spectrum triazole antifungal agent, targets the critical enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of fungal cell membrane integrity and subsequent inhibition of fungal growth. This document elucidates the biochemical pathway of ergosterol synthesis, the specific inhibitory action of ravuconazole, and the role of deuterium substitution in the d4 analogue. Detailed experimental protocols for key assays, quantitative data on its antifungal activity, and visual diagrams of the mechanism and experimental workflows are presented to support research and development in the field of antifungal therapeutics.

Introduction: The Role of Ergosterol in Fungal Cell Viability

Ergosterol is the predominant sterol in the fungal cell membrane, where it is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Its structural role is analogous to that of cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a complex, multi-enzyme process that represents a key target for antifungal drug development due to its essential nature in fungi and the presence of distinct enzymes compared to the mammalian cholesterol biosynthesis pathway.[2]

Mechanism of Action of Ravuconazole

Ravuconazole exerts its antifungal effect by potently and specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5]

The inhibition of CYP51 by ravuconazole leads to a cascade of downstream effects:

  • Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, depriving the fungal cell membrane of its key structural component.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, cell lysis.[6]

Ravuconazole, like other azole antifungals, binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol.[6]

The Significance of this compound: A Note on Deuteration

This compound is a deuterated isotopologue of ravuconazole, meaning one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[7] It is important to note that the fundamental mechanism of action of this compound as an inhibitor of ergosterol biosynthesis is identical to that of non-deuterated ravuconazole. The substitution of hydrogen with deuterium does not alter the pharmacodynamic properties of the molecule in terms of its target binding and inhibitory activity.[]

The primary purpose of deuteration in compounds like this compound is to modify the pharmacokinetic profile of the drug or, more commonly, to serve as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This "kinetic isotope effect" can make the deuterated compound more resistant to metabolic breakdown by cytochrome P450 enzymes in the liver, potentially leading to a longer half-life and altered metabolic profile.[3][] In the context of this guide, while the core mechanism is the same, the d4 designation is critical for researchers engaged in pharmacokinetic and bioanalytical studies.

Ergosterol Biosynthesis Pathway and Ravuconazole Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by Ravuconazole.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols 14-demethylated Intermediates ergosterol Ergosterol intermediate_sterols->ergosterol ravuconazole This compound ravuconazole->cyp51 Inhibits cyp51->intermediate_sterols

Figure 1. Fungal Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Quantitative Data: In Vitro Antifungal Activity of Ravuconazole

The in vitro efficacy of ravuconazole is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for ravuconazole against a range of clinically relevant fungi.

Table 1: Ravuconazole MICs for Aspergillus Species

Organism (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (114)0.25–40.50.5
Aspergillus niger (22)0.5–412
Aspergillus flavus (13)0.25–10.51
Aspergillus terreus (8)0.5–10.51
Data sourced from the SENTRY Antimicrobial Surveillance Program, 2000.[10]

Table 2: Ravuconazole MICs for Candida and Cryptococcus Species

Organism (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans≤0.03 - >80.030.06
Candida glabrata≤0.03 - >80.25>8
Candida parapsilosis≤0.03 - 20.030.12
Candida tropicalis≤0.03 - >80.062
Cryptococcus neoformans (541)0.007 - 80.120.25
Data compiled from various in vitro studies.[11][12]

Table 3: Ravuconazole MICs for Dermatophytes

OrganismGeometric Mean MIC (µg/mL)
Trichophyton rubrum0.035
Trichophyton mentagrophytes0.035
Data from a 2011 study on isolates from patients with dermatomycoses.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ravuconazole is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A for filamentous fungi.[13][14]

Materials:

  • Ravuconazole powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Sterile water or saline

Procedure:

  • Drug Preparation: Prepare a stock solution of ravuconazole in DMSO. A series of twofold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., potato dextrose agar) to obtain mature conidia. A conidial suspension is prepared in sterile water or saline and adjusted spectrophotometrically to a defined concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Inoculation: Each well of the 96-well plate, containing 100 µL of the serially diluted ravuconazole, is inoculated with 100 µL of the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of ravuconazole that causes a complete inhibition of visible growth compared to the drug-free control well.

Ergosterol Quantification Assay

This assay quantifies the total ergosterol content in fungal cells to assess the inhibitory effect of ravuconazole on its biosynthesis.[1][10]

Materials:

  • Fungal culture

  • Ravuconazole

  • 25% alcoholic potassium hydroxide (KOH) solution

  • n-Heptane or petroleum ether

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Drug Exposure: Fungal cells are cultured in a suitable broth medium in the presence of varying concentrations of ravuconazole. A drug-free control is included.

  • Cell Harvesting: After incubation, the fungal cells are harvested by centrifugation, washed with sterile water, and the wet weight of the cell pellet is recorded.

  • Saponification: The cell pellet is resuspended in the 25% alcoholic KOH solution and incubated in a water bath at 80-85°C for 1-1.5 hours to saponify the cellular lipids.

  • Sterol Extraction: After cooling, sterile water and n-heptane (or petroleum ether) are added to the sample. The mixture is vortexed vigorously to extract the non-saponifiable sterols into the organic layer.

  • Spectrophotometric Analysis: The organic layer is transferred to a fresh tube. The absorbance of the solution is scanned between 240 nm and 300 nm. Ergosterol exhibits a characteristic four-peaked curve in this range, with a maximal absorbance at approximately 282 nm.

  • Quantification: The ergosterol content can be calculated based on the absorbance at 282 nm using a standard curve generated with pure ergosterol.

CYP51 Inhibition Assay

This in vitro assay directly measures the inhibitory activity of ravuconazole on the lanosterol 14α-demethylase (CYP51) enzyme.[2][15]

Materials:

  • Recombinant fungal CYP51 enzyme

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Ravuconazole

  • Buffer solution (e.g., potassium phosphate buffer)

  • HPLC system

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant CYP51 enzyme, cytochrome P450 reductase, and lanosterol in a suitable buffer.

  • Inhibition: Varying concentrations of ravuconazole (or this compound) are added to the reaction mixtures and pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Analysis: The reaction is stopped, and the sterols are extracted. The amount of lanosterol remaining or the amount of the 14-demethylated product formed is quantified using HPLC.

  • IC₅₀ Determination: The concentration of ravuconazole that causes 50% inhibition of CYP51 activity (IC₅₀) is calculated from the dose-response curve.

Experimental Workflows

The following diagram outlines the typical workflow for quantifying the effect of this compound on fungal ergosterol content.

Ergosterol_Quantification_Workflow cluster_culture Fungal Culture and Treatment cluster_extraction Ergosterol Extraction cluster_analysis Analysis culture Inoculate fungal culture treatment Treat with varying concentrations of This compound culture->treatment incubation Incubate (e.g., 37°C, 24-48h) treatment->incubation harvest Harvest cells (centrifugation) incubation->harvest saponify Saponify with alcoholic KOH (85°C) harvest->saponify extract Extract sterols with n-Heptane saponify->extract spectro Spectrophotometric analysis (240-300 nm) extract->spectro quantify Quantify ergosterol (absorbance at ~282 nm) spectro->quantify

Figure 2. Experimental Workflow for Ergosterol Quantification.

Conclusion

Ravuconazole is a potent triazole antifungal that acts by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a crucial step in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane. The deuterated analogue, this compound, shares this fundamental mechanism of action and is a valuable tool for analytical and pharmacokinetic studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working on the development of novel antifungal therapies and the study of azole resistance mechanisms.

References

A Technical Guide to Deuterium-Labeled Ravuconazole for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rationale and methodology for utilizing deuterium-labeled Ravuconazole in metabolic studies. Ravuconazole, a potent triazole antifungal agent, undergoes metabolism primarily by cytochrome P450 (CYP) enzymes. Deuterium labeling at specific metabolically labile sites, or "soft spots," can significantly alter the rate of metabolism, leading to an improved pharmacokinetic profile. This guide outlines the predicted metabolic soft spots of Ravuconazole, proposes a strategic deuteration site, and provides detailed, adaptable protocols for the synthesis, in vitro metabolic stability assessment, and in vivo pharmacokinetic evaluation of a deuterated Ravuconazole analog. Furthermore, it presents hypothetical comparative pharmacokinetic data and visual workflows to facilitate the design and execution of such studies. While specific experimental data for deuterium-labeled Ravuconazole is not publicly available, this guide is built upon established principles of drug metabolism, the known properties of Ravuconazole, and data from other deuterated drug candidates.

Introduction to Ravuconazole and the Role of Deuterium Labeling in Drug Metabolism

Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] While effective, the clinical utility of antifungal agents can be influenced by their metabolic stability and pharmacokinetic properties. Like many xenobiotics, Ravuconazole is metabolized in the liver, primarily by CYP enzymes.[3]

The "deuterium switch" is a strategic modification in medicinal chemistry where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with their stable, heavier isotope, deuterium.[4][5] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this increased bond strength can slow down the metabolic process, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced clearance, and potentially a lower required dose or less frequent administration.[6]

Predicted Metabolic Soft Spots of Ravuconazole and Proposed Deuteration Strategy

The chemical structure of Ravuconazole, 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, presents several potential sites for oxidative metabolism.[1][2][7] Based on the common metabolic pathways for azole antifungals and the presence of susceptible functional groups, the following are predicted as the primary metabolic "soft spots" for Ravuconazole:

  • Oxidation of the sec-butyl group: The methyl group and the methylene group of the butyl chain are susceptible to hydroxylation.

  • Hydroxylation of the aromatic rings: The 2,4-difluorophenyl and the 4-cyanophenyl rings could undergo aromatic hydroxylation, although the presence of the electron-withdrawing fluorine and cyano groups may decrease the likelihood of this compared to unsubstituted phenyl rings.

Given these possibilities, a strategic site for deuterium labeling would be the methyl group of the sec-butyl chain . Introducing deuterium at this position to create a -CD₃ group would directly target a likely site of initial oxidative metabolism. This modification is not expected to alter the drug's affinity for its target enzyme but should confer greater metabolic stability.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table presents a hypothetical comparison of the key pharmacokinetic parameters of Ravuconazole and its proposed deuterated analog, Ravuconazole-d₃. These values are estimations based on the typical effects of deuteration observed with other drugs, such as an increase in half-life and a decrease in clearance.[6]

ParameterRavuconazole (RZ)Ravuconazole-d₃ (RZ-d₃)Predicted Fold Change
Half-life (t½) (hours) ~13-26[5]20 - 401.5 - 2.0
Clearance (CL) (L/h/kg) ~0.18 - 0.25[5]0.09 - 0.150.5 - 0.6
Area Under the Curve (AUC) (mg·h/L) VariableIncreased1.7 - 2.0
Bioavailability (F%) ModeratePotentially Increased>1.0

Experimental Protocols

The following are detailed, adaptable protocols for the key experiments required to evaluate the metabolic profile of deuterium-labeled Ravuconazole.

Synthesis of Deuterium-Labeled Ravuconazole (Ravuconazole-d₃)

A potential synthetic route for Ravuconazole-d₃ would involve the use of a deuterated starting material. A plausible approach would be to start with a deuterated analog of a key intermediate in a known synthesis of Ravuconazole. For example, a deuterated Grignard reagent, such as CD₃MgI, could be used in the synthesis of the butanol backbone of the molecule. The exact synthetic scheme would need to be developed and optimized by synthetic chemists.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of Ravuconazole and Ravuconazole-d₃ in a controlled in vitro environment.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ravuconazole and Ravuconazole-d₃ stock solutions (e.g., in DMSO)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of Ravuconazole and Ravuconazole-d₃ in the incubation buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add Ravuconazole or Ravuconazole-d₃ to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound (Ravuconazole or Ravuconazole-d₃) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of Ravuconazole and Ravuconazole-d₃.

Materials and Methods:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Ravuconazole and Ravuconazole-d₃ formulations for oral or intravenous administration

  • Cannulated rats (for serial blood sampling) or a terminal sampling design

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Study Design:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals to the housing conditions for at least one week.

    • Divide the animals into two groups: one receiving Ravuconazole and the other receiving Ravuconazole-d₃.

    • Administer the compounds at a predetermined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Storage and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ravuconazole and Ravuconazole-d₃ in plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F) (if both oral and IV data are available)

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters between the Ravuconazole and Ravuconazole-d₃ groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Predicted Metabolic Pathway of Ravuconazole

Predicted Metabolic Pathway of Ravuconazole Ravuconazole Ravuconazole Metabolism CYP-Mediated Oxidation Ravuconazole->Metabolism Primary Metabolic Route Metabolite1 Hydroxylated Metabolite (on sec-butyl group) Metabolism->Metabolite1 Major Pathway Metabolite2 Other Oxidative Metabolites Metabolism->Metabolite2 Minor Pathways Workflow for Deuterated Ravuconazole Evaluation cluster_0 Pre-clinical Evaluation Synthesis Synthesis of Ravuconazole-d₃ InVitro In Vitro Metabolic Stability Assay (Liver Microsomes) Synthesis->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Promising Stability DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis

References

Ravuconazole-d4: An In-Depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Ravuconazole, with a focus on providing insights relevant to its deuterated analog, Ravuconazole-d4. While specific stability studies on this compound are not publicly available, this guide leverages existing research on Ravuconazole to inform on its intrinsic stability. The inclusion of deuterium in a drug molecule is a common strategy to enhance its metabolic stability by strengthening the chemical bonds susceptible to enzymatic cleavage. This "kinetic isotope effect" can lead to a more robust pharmacokinetic profile. Therefore, understanding the stability of the parent compound, Ravuconazole, is critical for the development and handling of this compound.

Stability of Ravuconazole

Forced degradation studies are essential in identifying the potential degradation products and pathways of a drug substance under various stress conditions. A key study by Gazzinelli et al. investigated the stability of Ravuconazole under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions. The findings from this study form the basis of our current understanding of Ravuconazole's stability profile.

Summary of Forced Degradation Studies

The stability of Ravuconazole under different stress conditions is summarized in the table below. This information is based on a stability-indicating HPLC-DAD method developed to separate Ravuconazole from its degradation products.

Stress ConditionReagents and ConditionsObservation
Alkaline Hydrolysis 2 M NaOH, room temperature, 1 dayMajor Degradation
Acid Hydrolysis 2 M HCl, room temperature, 1 dayNo significant degradation
Neutral Hydrolysis Water, room temperature, 1 dayNo significant degradation
Oxidative Condition H₂O₂, metallic ions, room temperature, 1 dayNo significant degradation

Data compiled from Gazzinelli et al. (2021). Journal of Chromatographic Science.

The primary takeaway from these studies is that Ravuconazole is highly susceptible to degradation under alkaline conditions, while it remains relatively stable under acidic, neutral, and oxidative stress.

Degradation Pathways of Ravuconazole

The forced degradation study under alkaline conditions revealed the formation of two main degradation products. These products were characterized using liquid chromatography coupled to mass spectrometry (LC-MS).

Alkaline Degradation Pathway

Under alkaline hydrolysis, Ravuconazole undergoes cleavage, leading to the formation of two principal degradation products (DPs). The proposed pathway involves the breakdown of the molecule, resulting in fragments with mass-to-charge ratios (m/z) of 83 and 355. This suggests a rupture of the triazole ring structure.

G Ravuconazole Ravuconazole (m/z 438.12) Condition Alkaline Hydrolysis (e.g., 2M NaOH) Ravuconazole->Condition DP1 Degradation Product 1 (m/z 83) DP2 Degradation Product 2 (m/z 355) Condition->DP1 Cleavage Condition->DP2 Cleavage

Proposed alkaline degradation of Ravuconazole.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability and degradation studies of Ravuconazole.

Forced Degradation Study Protocol

This protocol is adapted from the work of Gazzinelli et al. (2021).

Objective: To assess the stability of Ravuconazole under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Ravuconazole in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To a defined volume of the stock solution, add 2 M hydrochloric acid (HCl). Keep the mixture at room temperature for 24 hours.

    • Alkaline Hydrolysis: To a defined volume of the stock solution, add 2 M sodium hydroxide (NaOH). Keep the mixture at room temperature for 24 hours.

    • Neutral Hydrolysis: Mix a defined volume of the stock solution with water. Keep the mixture at room temperature for 24 hours.

    • Oxidative Degradation: Treat a defined volume of the stock solution with hydrogen peroxide (H₂O₂) in the presence of metallic ions. Keep the mixture at room temperature for 24 hours.

  • Sample Preparation for Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC-DAD Method

Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: Sunfire C18 (250 mm × 4.6 mm i.d., 5 µm)

  • Mobile Phase: Acetonitrile and water (80:20, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 287 nm

  • Column Temperature: 35°C

Method Validation: The method was validated for linearity, selectivity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of separating and quantifying Ravuconazole in the presence of its degradation products.

Experimental and Analytical Workflow

The logical flow of performing a forced degradation study and analyzing the resulting samples is crucial for obtaining reliable stability data.

G cluster_0 Forced Degradation cluster_1 Analysis A Drug Substance (Ravuconazole) B Stress Conditions (Acid, Base, Oxidative, etc.) A->B C Stressed Samples B->C D HPLC-DAD Analysis C->D Inject E LC-MS for DP Characterization D->E F Data Interpretation E->F G Stability Profile & Degradation Pathways F->G Report

Workflow for forced degradation studies.

Spectroscopic Analysis of Ravuconazole-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ravuconazole-d4, a deuterated analogue of the potent triazole antifungal agent, Ravuconazole. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. It also outlines detailed experimental protocols for acquiring this data and presents logical workflows for the characterization of this pharmaceutical compound.

Introduction to Ravuconazole

Ravuconazole is a broad-spectrum triazole antifungal agent. Like other azoles, it acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. This compound is a stable-isotope labeled version of Ravuconazole, often used as an internal standard in pharmacokinetic studies.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Ravuconazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Reference: Unlabeled Ravuconazole)

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.12s1HThiazole-H
7.95d, J=8.4 Hz2HBenzonitrile-H (ortho to CN)
7.73d, J=8.4 Hz2HBenzonitrile-H (meta to CN)
7.68s1HTriazole-H
7.45 - 7.35m1HDifluorophenyl-H
7.05s1HTriazole-H
6.90 - 6.75m2HDifluorophenyl-H
5.10s1HOH
4.85d, J=14.4 Hz1HCH₂-Triazole
4.40d, J=14.4 Hz1HCH₂-Triazole
4.15q, J=7.2 Hz1HCH-CH₃
1.30d, J=7.2 Hz3HCH-CH₃

Note on this compound: The signals at 7.95 ppm and 7.73 ppm, corresponding to the protons on the benzonitrile ring, would be absent in the ¹H NMR spectrum of this compound.

¹³C NMR (Carbon NMR) Data (Reference: Unlabeled Ravuconazole)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
169.0Thiazole C2
162.5 (dd, J=250, 12 Hz)Difluorophenyl C-F
159.8 (dd, J=250, 12 Hz)Difluorophenyl C-F
152.0Triazole C
145.0Thiazole C4
144.5Triazole C
134.0Benzonitrile C-CN
132.5Benzonitrile CH
130.0 (dd, J=10, 3 Hz)Difluorophenyl CH
128.0Benzonitrile CH
118.5CN
112.0Benzonitrile C-Thiazole
111.5 (dd, J=21, 4 Hz)Difluorophenyl CH
104.0 (t, J=26 Hz)Difluorophenyl CH
78.0C-OH
58.0CH₂-Triazole
45.0CH-CH₃
15.0CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3150 - 3100MediumC-H stretch (aromatic/heteroaromatic)
2980 - 2900MediumC-H stretch (aliphatic)
2230StrongC≡N stretch (nitrile)
1620 - 1580Medium-StrongC=C stretch (aromatic)
1550 - 1500Medium-StrongC=N stretch (thiazole, triazole)
1280 - 1250StrongC-F stretch
1150 - 1100StrongC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zAssignment
442.12[M+H]⁺ (this compound)
438.12[M+H]⁺ (Unlabeled Ravuconazole)
374.09[M+H - C₃H₄N₂]⁺ (Loss of triazole)
296.06[M+H - C₉H₇F₂N]⁺ (Loss of difluorophenyl and other fragments)
127.04[C₇H₅F₂]⁺ (Difluorophenyl fragment)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with spectra of similar compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Add a small amount of formic acid (0.1%) to the solution to promote protonation in positive ion mode.

Data Acquisition (Positive ESI Mode):

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Mass Range: m/z 50 - 1000.

  • Collision Energy (for MS/MS): Varies depending on the desired fragmentation (e.g., 10-40 eV).

Data Analysis:

  • Identify the protonated molecular ion peak ([M+H]⁺).

  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.

  • Propose fragmentation pathways consistent with the observed fragments.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution for MS Sample->Dilution for MS Solid Sample Solid Sample for IR Sample->Solid Sample for IR NMR NMR Dissolution->NMR MS MS Dilution->MS IR IR Solid Sample->IR NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Ravuconazole Ravuconazole (Azole Antifungal) Inhibition Inhibition Ravuconazole->Inhibition Inhibition->Lanosterol Blocks Conversion

Caption: Simplified ergosterol biosynthesis pathway and the site of action of Ravuconazole.

An In-depth Technical Guide to the Isotopic Purity Assessment of Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent, Ravuconazole. This document is intended for professionals in pharmaceutical research and development who utilize isotopically labeled compounds as internal standards in bioanalytical assays, in metabolic studies, or for pharmacokinetic analyses.

This compound is a critical tool in drug development, primarily serving as an internal standard for the accurate quantification of Ravuconazole in biological matrices by isotope dilution mass spectrometry. The precision and reliability of such studies are fundamentally dependent on the isotopic purity of the labeled standard. This guide details the analytical techniques, experimental protocols, and data interpretation required to verify the isotopic enrichment and purity of this compound.

Quantitative Data Summary

The isotopic purity of a deuterated standard is a critical quality attribute. It is defined by the extent of deuterium incorporation at the specified molecular positions. The following table summarizes representative quantitative data for a typical batch of this compound, illustrating the expected outcomes of a thorough isotopic purity assessment.

ParameterValueMethod of Determination
Compound Name This compound-
Chemical Formula C₂₂H₁₃D₄F₂N₅OS-
Molecular Weight 441.49 g/mol Mass Spectrometry
Deuterium Incorporation ≥ 98 atom % DMass Spectrometry
Isotopic Distribution
   d4> 98%High-Resolution Mass Spectrometry
   d3< 2%High-Resolution Mass Spectrometry
   d2< 0.5%High-Resolution Mass Spectrometry
   d1< 0.1%High-Resolution Mass Spectrometry
   d0 (unlabeled)< 0.1%High-Resolution Mass Spectrometry
Chemical Purity > 99%HPLC-UV

Note: The data presented in this table are illustrative and represent typical values for a high-quality standard. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution and calculating the isotopic enrichment of this compound. It allows for the separation and quantification of the different isotopologues (molecules with the same chemical formula but differing in their isotopic composition).

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock is further diluted to a working concentration of 1 µg/mL in the initial mobile phase conditions.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system is utilized.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient is used to ensure the elution of this compound as a sharp peak, free from any co-eluting impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode over a mass range that includes the molecular ion cluster of this compound (e.g., m/z 400-500).

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

  • Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of Ravuconazole are measured. The isotopic enrichment is calculated using the following formula:

    Enrichment (%) = [Σ (Intensity of deuterated species)] / [Σ (Intensity of all isotopic species)] x 100

Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry quantifies the degree of deuteration, NMR spectroscopy is employed to confirm the location of the deuterium atoms within the molecular structure.

Methodology:

  • Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR (Proton NMR):

    • Data Acquisition: A standard ¹H NMR spectrum is acquired.

    • Analysis: The spectrum is compared to that of an unlabeled Ravuconazole standard. The signals corresponding to the protons at the sites of deuteration should be significantly diminished or absent in the ¹H NMR spectrum of this compound. The integration of any residual proton signals at these positions can provide a semi-quantitative measure of isotopic purity.

  • ²H NMR (Deuterium NMR):

    • Data Acquisition: A ²H NMR spectrum is acquired.

    • Analysis: The spectrum should show signals at the chemical shifts corresponding to the positions of deuterium incorporation. This provides direct evidence of the location of the deuterium labels.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive assessment of this compound isotopic purity, from sample reception to final data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Verification cluster_3 Final Purity Assessment Sample This compound Standard Prep_MS Dilute for LC-MS Sample->Prep_MS Prep_NMR Dissolve for NMR Sample->Prep_NMR LC_HRMS LC-HRMS Analysis (Full Scan) Prep_MS->LC_HRMS NMR_H1 ¹H NMR Spectroscopy Prep_NMR->NMR_H1 NMR_D2 ²H NMR Spectroscopy Prep_NMR->NMR_D2 Analyze_MS Analyze Isotopic Cluster (d0 to d4 distribution) LC_HRMS->Analyze_MS Analyze_H1 Compare with Unlabeled (Confirm signal reduction) NMR_H1->Analyze_H1 Analyze_D2 Confirm Deuterium Signals NMR_D2->Analyze_D2 Calc_Enrich Calculate Isotopic Enrichment Analyze_MS->Calc_Enrich Confirm_Loc Confirm Location of Deuteration Analyze_H1->Confirm_Loc Analyze_D2->Confirm_Loc Final_Report Certificate of Analysis Calc_Enrich->Final_Report Confirm_Loc->Final_Report

Caption: Workflow for this compound isotopic purity assessment.

Ravuconazole-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a potent, broad-spectrum triazole antifungal agent. This document provides an in-depth technical overview of Ravuconazole-d4, a deuterated isotopologue of Ravuconazole, often used as an internal standard in analytical studies. The information presented herein is intended to support research, development, and analytical applications of this compound. While the development of Ravuconazole was discontinued in 2007, its potent antifungal activity and that of its prodrug, Fosravuconazole, continue to be of interest to the scientific community.[1]

Chemical and Physical Properties

This compound is a labeled form of Ravuconazole, an ergosterol biosynthesis inhibitor with antifungal properties.[2] The key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1329499-27-5[3][4][5]
182760-06-1 (unlabeled)[2]
Molecular Formula C₂₂H₁₃D₄F₂N₅OS[2][4][5]
Molecular Weight 441.49 g/mol [2][4][5]
Synonyms 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4; BMS 207147-d4; ER 30346-d4[4][5]

Mechanism of Action

As with other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

Inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function increases permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14α-methylated sterols (Toxic intermediates) Lanosterol->Intermediate 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption of Membrane Function Disruption of Membrane Function Intermediate->Disruption of Membrane Function Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Ravuconazole Ravuconazole Ravuconazole->Inhibition Fungal Cell Death Fungal Cell Death Disruption of Membrane Function->Fungal Cell Death

Figure 1: Mechanism of action of Ravuconazole in the fungal ergosterol biosynthesis pathway.

In Vitro Antifungal Activity

Ravuconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts and filamentous fungi. Its activity is often comparable to or greater than that of other azoles like itraconazole and voriconazole.

Activity against Candida Species

Ravuconazole is highly active against various Candida species, including fluconazole-susceptible and resistant strains.[3][8]

Organism (Number of Isolates)Ravuconazole MIC₅₀ (µg/mL)Ravuconazole MIC₉₀ (µg/mL)
Candida albicans (3,679)0.0150.03
Candida glabrata (983)0.251
Candida parapsilosis (921)0.030.12
Candida tropicalis (795)0.030.12
Candida krusei (227)0.120.25
Data compiled from Pfaller et al., 2002.
Activity against Aspergillus Species and Other Filamentous Fungi

Ravuconazole has also shown excellent in vitro activity against Aspergillus species and other filamentous fungi.[9]

Organism (Number of Isolates)Ravuconazole MIC₅₀ (µg/mL)Ravuconazole MIC₉₀ (µg/mL)
Aspergillus fumigatus (114)0.51
Aspergillus flavus (13)0.51
Aspergillus niger (22)0.51
Aspergillus terreus (8)12
Data compiled from Pfaller et al., 2002.

Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated favorable properties for Ravuconazole, including a long elimination half-life.

Murine Pharmacokinetic Parameters

Single-dose oral pharmacokinetic parameters of Ravuconazole in neutropenic infected ICR/Swiss mice are presented below.

Dose (mg/kg)Peak Serum Level (µg/mL)AUC (mg·h/L)Elimination Half-life (h)
100.36 ± 0.013.43.9 - 4.8
40--3.9 - 4.8
1604.37 ± 0.64483.9 - 4.8
Data from Andes et al., 2003.[5]

In these studies, protein binding was determined to be 95.8%.[5]

Rabbit Pharmacokinetic Parameters

Following intravenous administration of the prodrug BMS-379224 in rabbits, the pharmacokinetic parameters of Ravuconazole were determined.

Dose (mg/kg)Cmax (mg/L)AUC₀₋₁ (mg·h/L)Vss (L/kg)CL (L/h/kg)Terminal Half-life (h)
1.252.035.805.16 - 6.430.25 - 0.1820.55 - 26.34
4058.82234.215.16 - 6.430.25 - 0.1820.55 - 26.34
Data from Groll et al., 2005.[10]

Experimental Protocols

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

G cluster_workflow Broth Microdilution for MIC Determination prep_inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10⁵ CFU/mL) inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of Ravuconazole prep_plates->inoculate incubate Incubate Plates (e.g., 35°C for 48h) inoculate->incubate read_mic Read MIC (Lowest concentration with complete inhibition of growth) incubate->read_mic

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Ravuconazole.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL concentration.

  • Drug Dilution: Ravuconazole is serially diluted in a liquid medium, such as RPMI 1640, in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated under controlled conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.

In Vivo Pharmacokinetic Studies

Animal models are crucial for determining the pharmacokinetic profile of a drug.

Methodology:

  • Animal Model: A suitable animal model (e.g., mice, rabbits) is selected. For studies in infected models, animals are immunosuppressed and then infected with the fungal pathogen.

  • Drug Administration: Ravuconazole or its prodrug is administered to the animals via a specific route (e.g., oral gavage, intravenous injection) at various doses.

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration.

  • Sample Processing: Plasma or serum is separated from the blood samples.

  • Drug Concentration Analysis: The concentration of Ravuconazole in the plasma/serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, AUC, and elimination half-life.

Synthesis

The chemical synthesis of Ravuconazole is a multi-step process. An efficient, multikilogram scale preparation has been described, highlighting a controlled Grignard reagent formation monitored by Fourier Transform Infrared (FTIR) spectroscopy.[1] A key intermediate in the synthesis is (2S, 3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile.[11]

Conclusion

This compound serves as an essential tool for the analytical quantification of Ravuconazole. The parent compound, Ravuconazole, exhibits potent and broad-spectrum antifungal activity by targeting the fungal ergosterol biosynthesis pathway. Its favorable in vitro activity and pharmacokinetic profile have been demonstrated in numerous studies. This technical guide provides a comprehensive summary of the key data and methodologies relevant to researchers and professionals in the field of antifungal drug development.

References

A Technical Guide to High-Purity Ravuconazole-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended to be a comprehensive resource for researchers utilizing isotopically labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.

Introduction to Ravuconazole and its Deuterated Analog

Ravuconazole is a triazole antifungal agent that exhibits potent activity against a wide range of fungal pathogens.[1] Like other azole antifungals, its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Deuterium-labeled compounds such as this compound are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. This property can be advantageous in certain drug metabolism and pharmacokinetic (DMPK) studies.

Commercial Suppliers of High-Purity this compound

A number of reputable chemical suppliers provide high-purity this compound for research purposes. While the availability of detailed technical specifications may vary, researchers can typically obtain lot-specific information from the supplier's Certificate of Analysis (CoA).

Table 1: Prominent Commercial Suppliers of this compound

SupplierWebsiteAvailable Information
Santa Cruz Biotechnology, Inc.--INVALID-LINK--CAS No., Molecular Formula, Molecular Weight. Certificate of Analysis available upon request.[1]
Pharmaffiliates--INVALID-LINK--Catalogue No., CAS No., Molecular Formula, Molecular Weight.[2]
MedChemExpress--INVALID-LINK--Product No., CAS No., Molecular Formula, Molecular Weight. Data sheets and handling instructions are often available.[3]
TLC Pharmaceutical Standards--INVALID-LINK--Catalogue No., Compound Name, Synonyms, CAS No., Molecular Formula, Molecular Weight. Certificate of Analysis is typically available for download.
CymitQuimica--INVALID-LINK--CAS No., Molecular Formula, Molecular Weight, Synonyms.[4]

Quantitative Data and Specifications

The quality and reliability of research data are directly dependent on the purity and isotopic enrichment of the standards used. For this compound, these parameters are meticulously controlled by the manufacturers and detailed in the Certificate of Analysis. Researchers should always refer to the CoA for the specific lot they are using.

Table 2: Typical Specifications for High-Purity this compound

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
Isotopic Enrichment ≥98 atom % DMass Spectrometry (MS), NMR Spectroscopy
Deuterium Incorporation Predominantly d4, with minimal d0, d1, d2, d3 speciesMass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, Methanol, AcetonitrileAs per supplier's data sheet

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Ravuconazole in biological matrices such as plasma and tissue samples. Below is a generalized experimental protocol for such an application using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Ravuconazole in Plasma using this compound as an Internal Standard

1. Materials and Reagents:

  • Ravuconazole analytical standard

  • This compound (Internal Standard)

  • Control human plasma

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Ravuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Ravuconazole in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ravuconazole stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Ravuconazole from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for Ravuconazole and this compound. These will need to be optimized for the specific instrument used.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ravuconazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of Ravuconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Ravuconazole

Ravuconazole, like other triazole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.

Ravuconazole_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14α-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Cell Membrane Ergosterol Ergosterol Intermediate->Ergosterol Ravuconazole Ravuconazole Ravuconazole->Inhibition Death Fungal Cell Death Disruption->Death

Mechanism of action of Ravuconazole.
Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Ravuconazole in biological samples using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Calibrate Generate Calibration Curve Calculate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Bioanalytical workflow for Ravuconazole.

Conclusion

High-purity this compound is an essential tool for researchers in the fields of mycology, pharmacology, and bioanalysis. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the parent drug, Ravuconazole. This guide provides a foundational understanding of the commercial availability, key specifications, and a typical experimental application of this compound. For the most accurate and reliable results, it is imperative that researchers consult the Certificate of Analysis provided by their supplier for lot-specific data and adhere to validated experimental protocols.

References

Methodological & Application

Application Note: Quantification of Ravuconazole in Human Plasma by HPLC-MS/MS using Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Ravuconazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Ravuconazole-d4, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Ravuconazole.

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent.[1][2] Accurate and reliable quantification of Ravuconazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and matrix effects.[3] This application note provides a detailed protocol for the quantification of Ravuconazole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Ravuconazole and this compound standards

  • HPLC grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
Liquid Chromatography
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsRavuconazole: m/z 438.1 → 214.9 (Quantifier), 438.1 → 368.9 (Qualifier)
This compound: m/z 442.1 → 218.9 (Quantifier), 442.1 → 372.9 (Qualifier)
Collision GasArgon

Note: The mass transitions for Ravuconazole and this compound are proposed based on the fragmentation pattern of the structurally similar compound, Isavuconazole, and its deuterated internal standard.[1]

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Ravuconazole and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution is prepared at a concentration of 100 ng/mL.

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add this compound IS (100 µL) plasma->is_addition protein_precipitation Protein Precipitation (Acetonitrile, 300 µL) is_addition->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into HPLC-MS/MS reconstitution->injection data_acquisition Data Acquisition (MRM Mode) injection->data_acquisition quantification Quantification data_acquisition->quantification cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis

Experimental workflow for the quantification of Ravuconazole.

Detailed Protocol

  • Sample Preparation:

    • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution (100 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of Ravuconazole to this compound against the nominal concentration of the calibration standards.

    • Use a linear regression model with a 1/x² weighting to fit the calibration curve.

    • Determine the concentration of Ravuconazole in the QC and unknown samples from the calibration curve.

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.[5][6]

Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels.

Table 2: Linearity of Ravuconazole Quantification

Nominal Concentration (ng/mL)Calculated Concentration (Mean ± SD, n=3)Accuracy (%)
1.01.02 ± 0.08102.0
2.52.45 ± 0.1598.0
5.05.15 ± 0.21103.0
109.80 ± 0.4598.0
5052.5 ± 2.10105.0
10097.0 ± 4.8597.0
500510 ± 20.4102.0
1000990 ± 39.699.0
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High).

Table 3: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Mean Conc. (ng/mL) ± SD Precision (%CV) Accuracy (%) Mean Conc. (ng/mL) ± SD
LLOQ1.01.05 ± 0.098.6105.01.08 ± 0.12
Low3.02.91 ± 0.186.297.02.88 ± 0.23
Mid7578.0 ± 3.905.0104.076.5 ± 4.59
High750727.5 ± 29.14.097.0742.5 ± 44.55

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ± 15% (± 20% for LLOQ) of the nominal value.[6][7]

Signaling Pathway and Logical Relationships

signaling_pathway cluster_workflow Bioanalytical Workflow cluster_principles Core Principles sample Biological Sample (Plasma) extraction Extraction with Internal Standard sample->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing result Concentration Result data_processing->result specificity Specificity (MRM) specificity->analysis accuracy Accuracy (Internal Standard) accuracy->extraction sensitivity Sensitivity (MS Detector) sensitivity->analysis

Logical relationship of the bioanalytical method principles.

Conclusion

This application note describes a simple, rapid, and robust HPLC-MS/MS method for the quantification of Ravuconazole in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies.

References

Application Note: Quantitative Analysis of Ravuconazole in Plasma by LC-MS/MS using Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the antifungal agent Ravuconazole in plasma samples. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Ravuconazole-d4, to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Ravuconazole. The procedure involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). All experimental parameters have been outlined to facilitate the implementation of this method in a bioanalytical laboratory setting.

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent effective against a variety of fungal pathogens. To support its clinical development and ensure optimal therapeutic outcomes, a reliable method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of Ravuconazole concentrations in plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of this compound as an internal standard (IS) is critical for correcting potential variations in sample processing and instrument response, thereby enhancing the reliability of the results. The method is designed to be compliant with regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • Ravuconazole analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Instrumentation
  • A sensitive and calibrated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Data acquisition and processing software.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ravuconazole and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ravuconazole by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control Samples: Spike control human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Ravuconazole and this compound from plasma samples.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 300 µL this compound in Acetonitrile plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Sample preparation workflow for Ravuconazole analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Optimized for separation of analyte from matrix components.

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Gas Flow Rates Optimized for specific instrument
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for Ravuconazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ravuconazole 438.1127.1To be optimized
This compound 442.1131.1To be optimized

Note: The proposed MRM transitions are based on the molecular weights of Ravuconazole (C22H15F2N5OS) and this compound and typical fragmentation patterns of similar triazole antifungals. These values should be confirmed and optimized in the user's laboratory.

Data Presentation and Method Validation

A comprehensive validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA). The validation should assess linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The linearity of the method should be established by analyzing a series of calibration standards over a clinically relevant concentration range. The LLOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 2: Example Calibration Curve and LLOQ Data

ParameterResult
Calibration Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%Bias) ± 20%
Accuracy and Precision

The accuracy and precision of the method should be evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.

Table 3: Inter- and Intra-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low 5< 15%± 15%< 15%± 15%
Medium 500< 15%± 15%< 15%± 15%
High 1500< 15%± 15%< 15%± 15%
Recovery and Matrix Effect

The extraction recovery of Ravuconazole and the matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous plasma components do not interfere with the quantification.

Table 4: Recovery and Matrix Effect Data

QC LevelMean Recovery (%)Matrix Effect (%)
Low Consistent and reproducibleMinimal
High Consistent and reproducibleMinimal

Signaling Pathways and Logical Relationships

The logical relationship in this analytical method is the direct proportionality between the concentration of Ravuconazole in the plasma sample and the response ratio of the analyte to the internal standard, as measured by the LC-MS/MS system.

G cluster_logical_flow Quantitative Logic Concentration Ravuconazole Concentration in Plasma Proportionality Directly Proportional Concentration->Proportionality Response_Ratio Analyte/IS Peak Area Ratio (LC-MS/MS Response) Proportionality->Response_Ratio

Logical relationship in the quantitative analysis.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of Ravuconazole in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. Proper method validation in accordance with regulatory standards is crucial before its application to clinical or preclinical samples.

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Its mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylase, which leads to the disruption of the fungal cell membrane and ultimately cell death.[1][3] Ravuconazole has demonstrated potent in vitro activity against a wide range of clinically important fungi, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.[1][4][5]

Ravuconazole-d4 is a deuterated form of Ravuconazole. Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life.[6][7] While specific in vitro antifungal susceptibility data for this compound is not yet widely available, the following application notes and protocols provide a framework for conducting such studies based on established methods for Ravuconazole and other azole antifungals. These protocols are intended to serve as a starting point and may require optimization for specific experimental conditions and fungal isolates.

Quantitative Data Summary

The following tables summarize the in vitro activity of Ravuconazole against various fungal species, which can be used as a reference for expected minimum inhibitory concentration (MIC) ranges when testing this compound.

Table 1: In Vitro Activity of Ravuconazole against Candida Species

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.007 - 1.00.030.03 - 0.06
Candida glabrata0.03 - >8.00.51.0 - 2.0
Candida parapsilosis≤0.03 - 2.00.060.25
Candida tropicalis0.015 - 2.00.060.25
Candida krusei0.06 - 2.00.250.5

Data compiled from multiple sources.[8][9][10]

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus≤0.03 - 2.00.50.5
Aspergillus flavus0.12 - 1.00.51.0
Aspergillus niger0.25 - 2.01.02.0
Aspergillus terreus0.12 - 1.00.51.0

Data compiled from multiple sources.[11][12]

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. These methods are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is suitable for determining the MIC of this compound against Candida species and other yeasts.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile water or saline

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile water or saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the working this compound solution to the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions. This will result in 100 µL of varying drug concentrations in each well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, including a growth control well (containing no drug) and a sterility control well (containing no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.[13][15] The reading can be done visually or with a microplate reader.

Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This method is suitable for determining the MIC of this compound against Aspergillus species and other filamentous fungi.

Materials:

  • Same as Protocol 1, with the addition of sterile Tween 20 (0.05%).

Procedure:

  • Preparation of this compound Stock Solution:

    • Follow the same procedure as in Protocol 1.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Microtiter Plate Preparation and Inoculation:

    • Follow the same procedures as in Protocol 1.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • For azoles like Ravuconazole, the MIC for filamentous fungi is often defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).[4]

Visualizations

The following diagrams illustrate the mechanism of action of Ravuconazole and a typical experimental workflow for antifungal susceptibility testing.

Ravuconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol P450_14alpha_demethylase 14α-demethylase (CYP51) Lanosterol->P450_14alpha_demethylase Biosynthesis Pathway Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Incorporation P450_14alpha_demethylase->Ergosterol Conversion Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leads to Ravuconazole_d4 This compound Ravuconazole_d4->P450_14alpha_demethylase Inhibition

Caption: Mechanism of action of this compound.

Antifungal_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Drug_Prep Prepare this compound Stock and Dilutions Plate_Setup Prepare 96-well Plate with Serial Dilutions Drug_Prep->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland or Conidial Suspension) Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with significant growth inhibition) Incubation->Read_MIC Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

References

Application Notes and Protocols for Ravuconazole-d4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent that exhibits potent activity against a wide range of pathogenic fungi. Its mechanism of action involves the inhibition of cytochrome P450 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2][3] Ravuconazole-d4 is a deuterated form of Ravuconazole. Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life, without altering its fundamental mechanism of action.[4][5][6][7]

These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using a cell-based broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, like other azole antifungals, targets the fungal-specific enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2][8] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, Ravuconazole blocks the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane structure and function, ultimately resulting in the inhibition of fungal growth and cell death.[8]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol Erg1p erg11 Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->erg11 intermediate_sterols 14-demethylated Sterols ergosterol Ergosterol intermediate_sterols->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane (Integrity & Function) ergosterol->cell_membrane ravuconazole This compound ravuconazole->erg11 Inhibition erg11->intermediate_sterols

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Antifungal Activity of Ravuconazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ravuconazole against various clinical isolates of Candida species. While this data is for the non-deuterated form, it serves as a strong proxy for the expected in vitro activity of this compound, as deuteration primarily affects pharmacokinetics rather than intrinsic antifungal potency.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans3,894≤0.008 - 40.0150.03
Candida glabrata967≤0.008 - >80.251
Candida parapsilosis891≤0.008 - 20.060.12
Candida tropicalis754≤0.008 - 40.030.12
Candida krusei2290.03 - 40.120.25
All Candida spp. 6,970 ≤0.008 - >8 0.03 0.25

Data adapted from in vitro studies of Ravuconazole.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines for antifungal susceptibility testing of yeasts.

Materials
  • This compound

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Micropipettes and sterile tips

Experimental Workflow

Experimental_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 x 10³ to 2.5 x 10³ CFU/mL) start->prep_inoculum prep_drug Prepare Serial Dilutions of this compound start->prep_drug inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_drug->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_results Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_results analyze_data Analyze and Record Data read_results->analyze_data end End analyze_data->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.

    • Perform serial dilutions of the stock solution in RPMI-1640 medium to create working solutions for the assay.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound working solution to the first column.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last drug-containing column.

    • One column should be reserved as a drug-free growth control (containing only medium and inoculum), and another as a sterility control (containing only medium).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and further dilute the drug concentrations by half.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free growth control.

    • The endpoint can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Data Analysis and Interpretation

The results of the broth microdilution assay will provide the MIC value for this compound against the tested fungal isolate. This quantitative measure of in vitro activity is crucial for understanding the antifungal potency of the compound and for comparing its efficacy against different fungal species. The use of deuterated this compound in such assays, followed by in vivo studies, can help elucidate the potential benefits of deuteration on the overall therapeutic profile of the drug.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the evaluation of this compound in a cell-based antifungal susceptibility assay. The provided information on its mechanism of action, quantitative in vitro activity, and a step-by-step experimental workflow is intended to support researchers in the fields of mycology and antifungal drug development. The use of standardized methodologies is critical for obtaining reproducible and comparable data on the efficacy of novel antifungal agents like this compound.

References

Application Notes and Protocols for the Use of Ravuconazole-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ravuconazole-d4, a deuterium-labeled internal standard, in the quantitative analysis of the antifungal agent ravuconazole for drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for bioanalytical methods and in vitro metabolism assays are provided to guide researchers in their drug development programs.

Introduction to Ravuconazole and the Role of Deuterated Internal Standards

Ravuconazole is a broad-spectrum triazole antifungal agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. DMPK studies are essential for characterizing the pharmacokinetic profile of ravuconazole.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has the same physicochemical properties as ravuconazole, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling accurate and precise quantification of ravuconazole in complex biological matrices.

Quantitative Bioanalysis of Ravuconazole using LC-MS/MS

A validated LC-MS/MS method is crucial for the accurate determination of ravuconazole concentrations in biological samples (e.g., plasma, serum, urine). This compound is an ideal internal standard for this purpose.

Experimental Protocol: Quantification of Ravuconazole in Human Plasma

This protocol describes a representative method for the quantification of ravuconazole in human plasma using protein precipitation for sample preparation, followed by LC-MS/MS analysis with this compound as an internal standard.

Materials and Reagents:

  • Ravuconazole analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of ravuconazole and this compound in methanol.

    • Prepare calibration standards by spiking blank human plasma with known concentrations of ravuconazole.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a fixed concentration of this compound.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate ravuconazole from endogenous matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (example):

        • Ravuconazole: Precursor ion (Q1) -> Product ion (Q3)

        • This compound: Precursor ion (Q1) -> Product ion (Q3)

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for ravuconazole and this compound.

    • Calculate the peak area ratio (Ravuconazole / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of ravuconazole in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Pharmacokinetic Parameters of Ravuconazole in Humans

The following table summarizes the pharmacokinetic parameters of ravuconazole obtained from a clinical study in healthy male volunteers after a single oral dose of the prodrug fosravuconazole. While this study may not have explicitly used this compound for all analyses, the data is representative of what would be generated in a DMPK study.

Pharmacokinetic ParameterValue (Mean ± SD)
Cmax (ng/mL) 1370 ± 230
Tmax (h) 4.0 (median)
AUC (0-inf) (ng·h/mL) 135000 ± 27000
t1/2 (h) 137 ± 25
CL/F (L/h) 2.2 ± 0.5
Vz/F (L) 440 ± 110

Data is illustrative and compiled from published literature.

In Vitro Metabolism of Ravuconazole

In vitro metabolism studies are conducted to identify the metabolic pathways of a drug candidate and the enzymes involved. Human liver microsomes are a common in vitro system for this purpose as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Experimental Protocol: In Vitro Metabolism of Ravuconazole in Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of ravuconazole using human liver microsomes. This compound can be used as an internal standard for the quantification of the parent drug depletion.

Materials and Reagents:

  • Ravuconazole

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and ravuconazole (at a specific concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining concentration of ravuconazole at each time point using the method described in Section 2.

    • Plot the natural logarithm of the percentage of remaining ravuconazole against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693 / k.

    • Metabolite identification can also be performed on the same samples by searching for potential biotransformation products of ravuconazole.

Visualizations

Diagrams of Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the metabolic context of ravuconazole.

DMPK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing in_vivo In Vivo Study (e.g., Human, Animal) add_is Add this compound (Internal Standard) in_vivo->add_is in_vitro In Vitro Study (e.g., Microsomes) in_vitro->add_is extraction Protein Precipitation or LLE/SPE add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of Ravuconazole lcms->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: General workflow for a DMPK study using this compound.

Ravuconazole_Metabolism cluster_cyp CYP450-mediated Metabolism Ravuconazole Ravuconazole CYP3A4 CYP3A4 Ravuconazole->CYP3A4 CYP2C19 CYP2C19 Ravuconazole->CYP2C19 CYP2C9 CYP2C9 Ravuconazole->CYP2C9 Metabolites Metabolites (e.g., Hydroxylated, N-dealkylated) CYP3A4->Metabolites CYP2C19->Metabolites CYP2C9->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Ravuconazole metabolism by cytochrome P450 enzymes.

Ergosterol_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Enzyme->Ergosterol biosynthesis Enzyme->Disruption Ravuconazole Ravuconazole Ravuconazole->Enzyme inhibits

Caption: Mechanism of action of Ravuconazole.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of ravuconazole in various biological matrices, which is fundamental for robust DMPK studies. The provided protocols and data serve as a guide for researchers to develop and validate their own bioanalytical methods and to investigate the metabolic fate of ravuconazole. The use of such methodologies will undoubtedly facilitate the generation of high-quality data to support the clinical development of this promising antifungal agent.

Application Note: Bioanalytical Method Validation for the Quantification of Ravuconazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and robust bioanalytical method for the quantitative determination of Ravuconazole in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ravuconazole-d4 is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ravuconazole. All validation parameters meet the acceptance criteria outlined in the FDA guidelines for bioanalytical method validation.

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent with potent activity against a wide range of fungal pathogens.[1][2] Accurate and reliable quantification of Ravuconazole in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and instrument response, thereby improving the overall precision and accuracy of the method.[4] This application note provides a detailed protocol for the validation of an LC-MS/MS method for the quantification of Ravuconazole in human plasma, demonstrating its suitability for routine use in a research setting.

Experimental Protocols

Materials and Reagents
  • Ravuconazole reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Ravuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ravuconazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of Ravuconazole and this compound by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation

A protein precipitation method is used for the extraction of Ravuconazole and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Sunfire C18, 4.6 x 250 mm, 5 µm[2][5]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1.0 min: 20% B

    • 1.0-5.0 min: 20-80% B

    • 5.0-6.0 min: 80% B

    • 6.1-8.0 min: 20% B (re-equilibration)

Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ravuconazole: m/z 482.2 → 371.1

    • This compound: m/z 486.2 → 375.1 (Note: These are representative transitions and should be optimized for the specific instrument used.)

Method Validation Results

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 2000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.5-3.29.8-4.5
LQC36.21.57.10.8
MQC1004.1-0.85.3-1.2
HQC15003.52.14.21.7
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 3.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC392.598.2
HQC150095.1101.5
Stability

The stability of Ravuconazole in human plasma was evaluated under various conditions to simulate sample handling and storage. The results are summarized in Table 4.

Table 4: Stability Data

Stability ConditionDurationDeviation from Nominal (%)
Bench-top Stability6 hours at room temperature-4.2
Freeze-Thaw Stability3 cycles-6.8
Long-term Stability30 days at -80°C-8.1

Visualization of the Experimental Workflow

Bioanalytical_Workflow cluster_pre_analysis Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound in ACN, 150 µL) Sample->Add_IS 1 Vortex Vortex Mix (30 seconds) Add_IS->Vortex 2 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge 3 Supernatant Transfer Supernatant Centrifuge->Supernatant 4 Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Sunfire C18 Column) Injection->Chromatography Detection Mass Spectrometry Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Bioanalytical workflow for Ravuconazole quantification.

Conclusion

The described LC-MS/MS method for the quantification of Ravuconazole in human plasma is selective, sensitive, accurate, and precise. The simple protein precipitation extraction procedure allows for high-throughput analysis. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical research and pharmacokinetic studies of Ravuconazole.

References

Application of Ravuconazole in Preclinical Fungal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent with demonstrated potent in vitro and in vivo activity against a wide range of medically important fungi, including Candida spp. and Aspergillus spp.[2][3][4] It has shown efficacy in various animal models of fungal infections, such as disseminated aspergillosis, mucosal candidiasis, and systemic histoplasmosis.[2][5] This document provides a summary of its application in these models, including key efficacy data and detailed experimental protocols.

Data Summary

Pharmacokinetic Properties of Ravuconazole

The pharmacokinetic profile of Ravuconazole has been characterized in several animal models, demonstrating a long elimination half-life and significant tissue penetration.

Parameter Animal Model Dosage Value Reference
Elimination Half-Life Rabbit10-30 mg/kg (oral)~13 hours[6][7]
Rabbit1.25-40 mg/kg (IV prodrug)20.55 - 26.34 hours[8]
Murine10-160 mg/kg (oral)3.9 - 4.8 hours[9][10]
Protein Binding Murine-95.8%[9]
Cmax Rabbit1.25-40 mg/kg (IV prodrug)2.03 - 58.82 mg/L[8]
AUC(0-∞) Rabbit1.25-40 mg/kg (IV prodrug)5.80 - 234.21 mg·h/L[8]
Efficacy of Ravuconazole in Fungal Infection Models

Ravuconazole has demonstrated significant efficacy in reducing mortality and fungal burden in various preclinical models.

Infection Model Animal Model Fungal Species Ravuconazole Dosage Key Efficacy Outcomes Reference
Invasive Aspergillosis Immunosuppressed RabbitAspergillus fumigatus30 mg/kg/day (oral)Eliminated mortality, cleared serum antigen, and eliminated organisms from tissues.[6][7]
Disseminated Aspergillosis Immunosuppressed Guinea PigAspergillus fumigatus5, 10, 25 mg/kg (oral)Significantly improved survival and reduced tissue burden in liver, brain, and kidney.[2]
Disseminated Candidiasis Neutropenic MurineCandida albicans-The AUC/MIC ratio was strongly predictive of treatment outcome (R² = 91%).[9]
Mucosal Candidosis SCID MiceCandida albicans25 mg/kgSuperior to fluconazole in reducing CFU in all tissues; cleared infection in all tissues from 50% of mice.[11]
Tissue Distribution of Ravuconazole

Studies have shown that Ravuconazole achieves substantial concentrations in various tissues. The following data was collected 30 minutes after the last of eight daily intravenous doses of the prodrug in rabbits.

Tissue Concentration Range (µg/g) Reference
Liver 12.91 - 562.68[8]
Adipose Tissue 10.57 - 938.55[8]
Lung 5.46 - 219.12[8]
Kidney 3.95 - 252.44[8]
Brain 2.37 - 144.85[8]

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol is designed to evaluate the efficacy of Ravuconazole in a neutropenic murine model of disseminated Candida albicans infection. The primary endpoint is the fungal burden in the kidneys.[9]

a. Immunosuppression and Infection:

  • Induce neutropenia in mice using cyclophosphamide administered intraperitoneally.

  • Two to four days after immunosuppression, infect mice via tail vein injection with a suspension of Candida albicans.

b. Treatment Regimen:

  • Initiate oral administration of Ravuconazole at various dosages and dosing intervals 2 hours post-infection.

  • Continue treatment for a specified duration (e.g., 24 or 72 hours).[9]

c. Outcome Assessment:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions.

  • Plate the dilutions on appropriate agar plates and incubate to determine the number of colony-forming units (CFU) per gram of tissue.

G cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Immunosuppression Induce Neutropenia (Cyclophosphamide) Infection Infect with C. albicans (Tail Vein Injection) Immunosuppression->Infection 2-4 days Treatment Administer Ravuconazole (Oral Gavage) Infection->Treatment 2 hours Euthanasia Euthanize Mice Treatment->Euthanasia 24-72 hours Kidney_Harvest Harvest Kidneys Euthanasia->Kidney_Harvest Homogenization Homogenize Tissue Kidney_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Determine CFU/g Plating->CFU_Count

Workflow for Murine Disseminated Candidiasis Model.
Rabbit Model of Invasive Aspergillosis

This protocol details the evaluation of Ravuconazole in an immunosuppressed, temporarily leukopenic rabbit model of invasive Aspergillus fumigatus infection.[6][7]

a. Immunosuppression and Infection:

  • Induce immunosuppression and temporary leukopenia in rabbits.

  • Twenty-four hours after initiating immunosuppression, challenge the rabbits with an intravenous inoculum of Aspergillus fumigatus conidia.

b. Treatment Regimen:

  • Begin oral therapy with Ravuconazole (e.g., 30 mg/kg of body weight per day) 24 hours after the fungal challenge.[7]

  • A control group should receive no treatment, and a comparator group could receive a standard antifungal like amphotericin B.[7]

  • Continue treatment for a predetermined period (e.g., up to 12 days).

c. Outcome Assessment:

  • Monitor survival daily.

  • Collect serum samples to measure aspergillus antigen levels.

  • At the end of the study, or at the time of death, perform semiquantitative cultures of liver, lung, kidney, and brain tissues to determine the fungal burden.[7]

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Immunosuppression Induce Immunosuppression & Leukopenia Infection Infect with A. fumigatus (IV Challenge) Immunosuppression->Infection 24 hours Treatment Administer Ravuconazole (Oral Therapy) Infection->Treatment 24 hours Monitoring Daily Survival Monitoring & Serum Antigen Measurement Treatment->Monitoring Tissue_Culture Semiquantitative Tissue Cultures (Liver, Lung, Kidney, Brain) Monitoring->Tissue_Culture End of Study

Workflow for Rabbit Invasive Aspergillosis Model.

Signaling Pathway Inhibition by Azole Antifungals

Ravuconazole, as a triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.

G Ravuconazole Ravuconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Ravuconazole->Lanosterol_Demethylase Inhibits Fungal_Growth_Inhibition Inhibition of Fungal Growth Ravuconazole->Fungal_Growth_Inhibition Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Lanosterol_Demethylase->Fungal_Growth_Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Membrane->Fungal_Growth_Inhibition

Mechanism of Action of Ravuconazole.

References

Troubleshooting & Optimization

Technical Support Center: Ravuconazole-d4 Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ravuconazole-d4 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro assays?

Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent.[1] this compound is a deuterated form of Ravuconazole, often used as an internal standard in analytical methods. Like its non-deuterated counterpart, this compound is a lipophilic molecule and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[2][3] This poor water solubility can lead to challenges in preparing stock solutions and maintaining the desired concentrations in aqueous culture media during in vitro assays, potentially causing drug precipitation and leading to inaccurate and unreliable results.

Q2: What is the mechanism of action of Ravuconazole?

Ravuconazole, like other azole antifungals, acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, Ravuconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Ravuconazole Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Product Disruption Disruption Lanosterol_14a_demethylase->Disruption Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Growth_Inhibition Fungal Growth Inhibition Ergosterol->Growth_Inhibition Ravuconazole_d4 Ravuconazole_d4 Inhibition Inhibition Ravuconazole_d4->Inhibition Inhibition->Lanosterol_14a_demethylase Disruption->Ergosterol start Start weigh Accurately weigh This compound powder start->weigh dissolve Dissolve in 100% DMSO to desired stock concentration (e.g., 10 mg/mL) weigh->dissolve vortex Vortex or gently warm to ensure complete dissolution dissolve->vortex sterilize Sterile filter through a 0.22 µm DMSO-compatible filter (optional, if required) vortex->sterilize aliquot Aliquot into single-use vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end start Start dissolve_cd Dissolve HP-β-CD in purified water start->dissolve_cd dissolve_rav Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) start->dissolve_rav mix Slowly add the this compound solution to the HP-β-CD solution while stirring continuously dissolve_cd->mix dissolve_rav->mix stir Stir the mixture at room temperature for 24-48 hours mix->stir remove_solvent Remove the organic solvent (e.g., by evaporation under reduced pressure) stir->remove_solvent lyophilize Freeze-dry (lyophilize) the aqueous solution to obtain a powder remove_solvent->lyophilize store Store the powdered complex in a desiccator at room temperature lyophilize->store end End store->end start Start select Select oil, surfactant, and cosurfactant based on This compound solubility start->select dissolve_rav Dissolve this compound in the surfactant and cosurfactant mixture with stirring select->dissolve_rav add_oil Add the oil phase to the drug-surfactant mixture dissolve_rav->add_oil mix Stir the mixture until a clear, homogeneous solution is formed. Gentle warming may be applied. add_oil->mix store Store the SEDDS formulation in a tightly sealed container at room temperature mix->store end End store->end

References

Overcoming matrix effects in Ravuconazole-d4 LC-MS/MS quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS quantification of Ravuconazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Ravuconazole?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the quantification of Ravuconazole.[2][3][4] Biological samples like plasma and serum contain numerous endogenous components such as phospholipids, proteins, and salts that can interfere with the ionization of Ravuconazole and its internal standard in the mass spectrometer's ion source.[2]

Q2: How does a deuterated internal standard like this compound help in overcoming matrix effects?

A2: A deuterated internal standard (d-IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[4] The principle behind its use is that the d-IS has nearly identical physicochemical properties to the analyte, Ravuconazole.[1][5] This similarity should ensure that they co-elute during chromatography and are affected by matrix interferences in the same manner.[1][6] By measuring the peak area ratio of the analyte to the internal standard, any signal fluctuations caused by matrix effects should be normalized, leading to accurate quantification.[1]

Q3: Can I still get inaccurate results even when using this compound as an internal standard?

A3: Yes, it is possible to obtain inaccurate results despite using a deuterated internal standard.[7] A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Ravuconazole and this compound.[8][9] If this slight separation causes the analyte and the internal standard to elute in regions of the chromatogram with different levels of ion suppression, the internal standard will not accurately compensate for the matrix effect on the analyte.[8][9] This can lead to variability in the analyte-to-internal standard ratio and affect the accuracy of the method.[8] It has been demonstrated that even a small retention time difference can result in a significant disparity in the degree of ion suppression experienced by the analyte and its SIL internal standard.[8][9]

Q4: What are the most common sources of matrix effects in plasma or serum samples?

A4: Phospholipids are a major source of matrix effects in bioanalysis, particularly when using electrospray ionization (ESI).[10][11][12] These molecules are abundant in plasma and serum and have a tendency to co-elute with many analytes, causing ion suppression.[11] Other sources include salts, proteins, and co-administered drugs.[2] Simple sample preparation methods like protein precipitation are often insufficient for removing these interfering components.[10][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: High variability in quality control (QC) samples and/or poor accuracy.
  • Possible Cause: Inconsistent matrix effects between different lots of biological matrix or between individual samples. Even with a deuterated internal standard, significant variations in the matrix composition can lead to differential ion suppression.[8] Another potential cause is a slight retention time shift between Ravuconazole and this compound, leading to inconsistent compensation for the matrix effect.[8]

  • Solutions:

    • Optimize Sample Preparation: A more rigorous sample cleanup is often the most effective solution.[11]

      • Solid Phase Extraction (SPE): Employing an SPE method, especially one designed for phospholipid removal, can significantly reduce matrix effects.[10][14][15] Techniques like HybridSPE have been shown to remove over 97% of phospholipids from plasma samples.[10]

      • Liquid-Liquid Extraction (LLE): LLE can also be an effective method for cleaning up samples and reducing matrix effects.[16]

    • Chromatographic Optimization: Adjusting the chromatographic conditions can help separate Ravuconazole from the interfering matrix components.

      • Modify the mobile phase composition or the gradient profile to improve separation.[17][18]

      • Consider a different column chemistry that may offer better selectivity.[19]

    • Sample Dilution: If the concentration of Ravuconazole is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[17][20]

Problem 2: Low signal intensity or poor sensitivity for Ravuconazole.
  • Possible Cause: Significant ion suppression is likely occurring.[3][21] This means that co-eluting matrix components are interfering with the ionization of Ravuconazole in the MS source.[21]

  • Solutions:

    • Assess Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most severe.[20][21]

    • Improve Sample Cleanup: As mentioned in Problem 1, switching from protein precipitation to a more effective technique like phospholipid removal SPE or LLE is highly recommended.[10][16][22]

    • Enhance Chromatographic Separation: Adjust your LC method to ensure that Ravuconazole does not elute in a zone of high ion suppression.[18][21]

Data on Sample Preparation Method Efficacy

The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table summarizes the typical performance of different techniques in removing phospholipids, a primary cause of ion suppression.

Sample Preparation TechniqueTypical Phospholipid Removal EfficiencyRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low (<5%)[10][13]High[13][16]Simple, fast, and inexpensive.Ineffective at removing phospholipids and other matrix components.[10][13][14]
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateCan provide clean extracts.[16]Can be labor-intensive and may require optimization of solvents.
Solid Phase Extraction (SPE) HighLowCan provide very clean extracts and analyte concentration.[10][14]Method development can be more complex and time-consuming.[22]
Phospholipid Removal SPE (e.g., HybridSPE, Oasis PRiME) Very High (>95%)[10][22]Very Low[10][22]Specifically targets and removes phospholipids, leading to significantly reduced matrix effects.[10][22]May be more expensive than other methods.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

This experiment helps to identify regions of ion suppression or enhancement in your chromatogram.

Materials:

  • A standard solution of Ravuconazole.

  • A syringe pump.

  • A T-connector.

  • Blank, extracted matrix (e.g., plasma extract prepared with your current method).

Procedure:

  • Set up your LC-MS/MS system as you would for your analysis.

  • Infuse the Ravuconazole standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column using the T-connector.

  • Monitor the signal of Ravuconazole in MRM mode to establish a stable baseline.

  • Inject a blank, extracted matrix sample.

  • Observe the baseline of the Ravuconazole signal. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol quantifies the extent of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Ravuconazole and this compound into the reconstitution solvent at low, medium, and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your sample preparation method. Spike Ravuconazole and this compound into the extracted matrix at the same QC concentrations.

    • Set C (Pre-Spiked Matrix): Spike Ravuconazole and this compound into the biological matrix before extraction at the same QC concentrations.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the IS-Normalized MF:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Ravuconazole) / (MF of this compound)

    • An MF value of < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. An IS-Normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.[2]

Visual Guides

MatrixEffectTroubleshooting cluster_sp Sample Preparation Strategies cluster_lc Chromatography Strategies start Inconsistent/Inaccurate Results or Low Sensitivity check_is Check for Retention Time Shift between Analyte and IS start->check_is assess_me Assess Matrix Effects (Post-Column Infusion) check_is->assess_me If shift is observed or issue persists optimize_sp Optimize Sample Preparation assess_me->optimize_sp Ion Suppression Detected optimize_lc Optimize Chromatography optimize_sp->optimize_lc re_evaluate Re-evaluate Method Performance optimize_lc->re_evaluate re_evaluate->optimize_sp No success Method Performance Acceptable re_evaluate->success Yes ppt Protein Precipitation lle Liquid-Liquid Extraction spe Solid Phase Extraction plr Phospholipid Removal gradient Modify Gradient mobile_phase Change Mobile Phase column Use Different Column IonSuppressionMechanism cluster_source ESI Source droplet ESI Droplet (Analyte + Matrix Components) gas_phase_analyte Gas Phase Analyte Ions droplet->gas_phase_analyte Solvent Evaporation suppression Ion Suppression droplet->suppression Interference from Matrix Components ms_inlet MS Inlet gas_phase_analyte->ms_inlet To Mass Analyzer suppression->gas_phase_analyte Reduces Ion Formation

References

Technical Support Center: Optimizing Chromatographic Separation of Ravuconazole and Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Ravuconazole and its deuterated internal standard, Ravuconazole-d4.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Ravuconazole and this compound by LC-MS/MS.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Analyte-Specific Tailing: Secondary interactions between the basic Ravuconazole molecule and acidic silanol groups on the stationary phase.- Mobile Phase pH Adjustment: Lower the mobile phase pH to around 3.0 using an additive like 0.1% formic acid to protonate the silanol groups and minimize secondary interactions. Ensure your column is stable at low pH. - Column Choice: Utilize a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.
General Peak Shape Issues (All Peaks): - Column overload (mass or volume). - Extra-column dead volume. - Incompatible injection solvent.- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves. - Check Fittings and Tubing: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume. - Solvent Matching: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.
Poor Resolution Between Ravuconazole and this compound Although unlikely due to their chemical similarity, slight differences in retention can occur.- Optimize Gradient: Adjust the gradient slope to provide better separation around the elution time of the analytes. A shallower gradient can improve resolution. - Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.
Inconsistent or Low this compound Signal - Isotopic Exchange: Loss of deuterium atoms from the internal standard. - Stability Issues: Degradation of the internal standard in the sample matrix or during storage.- pH and Temperature Control: Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage to prevent isotopic exchange. Store stock solutions and samples at recommended low temperatures (e.g., -20°C or -80°C). - Stability Assessment: Conduct stability experiments of this compound in the sample matrix under various storage conditions to determine its stability.
Isotopic Cross-Talk (Contribution of Ravuconazole's isotopes to this compound signal) The natural isotopic abundance of elements in Ravuconazole (especially ¹³C) can lead to a small signal at the m/z of this compound, affecting accuracy at low concentrations.- Select Appropriate MRM Transitions: Choose precursor and product ions for this compound that are unique and have minimal overlap with the isotopic pattern of Ravuconazole. - Purity of Internal Standard: Ensure the isotopic purity of the this compound standard is high (typically ≥98%). - Correction Factor: For highly sensitive assays, a correction factor can be determined by analyzing a high-concentration Ravuconazole standard and measuring the signal in the this compound channel.
Differential Matrix Effects The analyte and internal standard, despite co-eluting, may experience different degrees of ion suppression or enhancement from matrix components.[1]- Optimize Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components. - Chromatographic Separation: Ensure perfect co-elution of Ravuconazole and this compound. Even slight separation can expose them to different matrix interferences as they elute. - Dilution: Dilute the sample extract to minimize the concentration of matrix components.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an LC-MS/MS method for Ravuconazole and this compound?

A1: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for the analysis of azole antifungals. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point. A flow rate of 0.3-0.5 mL/min is typical. Detection is usually performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Q2: How should I prepare my plasma/serum samples for analysis?

A2: Protein precipitation is a simple and common method for preparing plasma or serum samples for the analysis of azole antifungals.[2][3] This typically involves adding a cold organic solvent, such as acetonitrile or methanol (often containing the internal standard), to the sample in a 3:1 or 4:1 ratio. After vortexing and centrifugation, the supernatant is collected for injection.

Q3: What are the expected MRM transitions for Ravuconazole and this compound?

A3: The exact MRM transitions should be optimized in your laboratory by infusing a standard solution of each compound into the mass spectrometer. However, based on the structure of Ravuconazole, you would typically select the protonated molecule [M+H]⁺ as the precursor ion. For this compound, the precursor ion will be [M+4+H]⁺. Product ions are generated by collision-induced dissociation (CID) and the most intense and specific fragments are chosen for the transitions.

Q4: How can I assess the stability of Ravuconazole and this compound in my samples?

A4: Stability should be evaluated under various conditions that mimic the sample lifecycle. This includes freeze-thaw stability (subjecting samples to multiple freeze-thaw cycles), short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C). The analyte and internal standard concentrations in the tested samples are compared to those in freshly prepared samples.

Experimental Protocol: Representative LC-MS/MS Method

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile containing this compound at a known concentration.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Condition
LC System UPLC or HPLC system
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of standards

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Add_IS Add this compound in Acetonitrile Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio Integrate->Calculate Quantify Quantify Ravuconazole Calculate->Quantify

Caption: Experimental workflow for Ravuconazole analysis.

Troubleshooting_Logic Start Poor Chromatographic Results? Peak_Shape Peak Shape Issue? Start->Peak_Shape Yes End Good Results Start->End No All_Peaks All Peaks Affected? Peak_Shape->All_Peaks Yes Resolution_Issue Poor Resolution? Peak_Shape->Resolution_Issue No Analyte_Specific Analyte-Specific Tailing All_Peaks->Analyte_Specific No General_Issues General System Issue All_Peaks->General_Issues Yes Optimize_Gradient Optimize Gradient Resolution_Issue->Optimize_Gradient Yes IS_Issue Internal Standard Problem? Resolution_Issue->IS_Issue No Inconsistent_Signal Inconsistent/Low Signal? IS_Issue->Inconsistent_Signal Yes IS_Issue->End No Check_Stability Check IS Stability Inconsistent_Signal->Check_Stability Yes Crosstalk Isotopic Cross-Talk? Inconsistent_Signal->Crosstalk No Check_Transitions Optimize MRM Transitions Crosstalk->Check_Transitions Yes Crosstalk->End No

Caption: Troubleshooting decision tree for chromatographic issues.

References

Ravuconazole-d4 internal standard variability and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability issues encountered when using Ravuconazole-d4 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Ravuconazole, an antifungal agent. In a SIL internal standard, one or more atoms are replaced with their heavier stable isotopes (in this case, four hydrogen atoms are replaced with deuterium).[1] this compound is considered the "gold standard" for the quantitative analysis of Ravuconazole in biological matrices.[2] Its physicochemical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization in a mass spectrometer.[3][2][4] This allows it to effectively compensate for variability in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise analytical results.[3][5][6][7]

Q2: What are the primary causes of variability in the this compound internal standard signal?

Variability in the internal standard response can stem from several sources throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Issues: Inconsistent extraction recovery, errors in spiking the internal standard, or variability in sample handling can all lead to fluctuations in the this compound signal.[3][7]

  • Matrix Effects: Co-eluting components from the biological matrix can enhance or suppress the ionization of this compound in the mass spectrometer source, leading to signal variability.[5][8][9] While SIL internal standards are designed to track and correct for this, extreme matrix effects can still be a source of variation.[10]

  • Instrumental Factors: Issues with the LC-MS system, such as inconsistent injection volumes, fluctuations in the ion source, or detector drift, can cause the internal standard signal to vary.[3][7]

  • Issues Specific to Deuterated Standards: Problems like isotopic crosstalk, deuterium exchange, or the presence of unlabeled Ravuconazole as an impurity in the this compound standard can also contribute to variability.[11][12][13]

Q3: What is isotopic crosstalk and how can it affect my results?

Isotopic crosstalk occurs when the isotopic signal of the unlabeled analyte contributes to the signal of the deuterated internal standard.[11] For example, the M+4 isotope of Ravuconazole (resulting from the natural abundance of heavy isotopes like ¹³C) could have the same mass-to-charge ratio as this compound. This can lead to a falsely high internal standard signal, which in turn causes an underestimation of the analyte concentration.[12]

Q4: What is deuterium exchange and when should I be concerned about it?

Deuterium exchange is the replacement of deuterium atoms on the this compound molecule with protons from the surrounding solvent or matrix.[13] This can occur if the deuterium labels are in chemically labile positions and are exposed to acidic or basic conditions, or high temperatures in the ion source.[12][13] Deuterium exchange can lead to a decrease in the this compound signal and an increase in the signal of unlabeled Ravuconazole, compromising the accuracy of quantification.[13]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across a Batch

This is a common issue that can point to several potential root causes. A systematic approach is necessary to identify and resolve the problem.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions A High Variability in This compound Peak Area B Review Sample Preparation Procedure A->B Systematic Check C Assess for Matrix Effects A->C D Evaluate Instrument Performance A->D E Check for IS Contamination or Degradation B->E If no obvious errors F Re-prepare IS Spiking Solution & Retrain Staff B->F If pipetting errors or inconsistent extraction G Optimize Sample Cleanup & Chromatographic Separation C->G If ion suppression/ enhancement is observed H Perform Instrument Maintenance (e.g., Clean Ion Source) D->H If injection volume is inconsistent or signal drifts I Use a Fresh Lot of IS & Verify Purity E->I If IS is compromised

Caption: Troubleshooting workflow for high internal standard variability.

Experimental Protocols:

  • Protocol 1: Evaluation of Internal Standard Addition

    • Prepare a set of blank matrix samples.

    • Spike each sample with the this compound internal standard solution using the same procedure as for the study samples.

    • Process and analyze these samples.

    • Expected Outcome: The peak area of this compound should be consistent across all samples (e.g., %RSD < 15%). High variability points to issues with the spiking procedure.

  • Protocol 2: Post-Extraction Spiking to Assess Matrix Effects

    • Extract blank matrix from several different sources.

    • Spike the extracted blank matrix with Ravuconazole and this compound at a known concentration (post-extraction).

    • Prepare a neat solution of Ravuconazole and this compound in the reconstitution solvent at the same concentration.

    • Analyze both sets of samples and compare the peak areas.

    • Matrix Factor (MF) Calculation: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[8]

Quantitative Data Summary:

Parameter Acceptable Range Potential Implication of Deviation
IS Peak Area %RSD (across batch) < 15-20%Inconsistent sample preparation or instrument performance.
Matrix Factor 0.8 - 1.2Significant ion suppression or enhancement.
Issue 2: Observation of Unlabeled Ravuconazole in Blank Samples Spiked Only with this compound

This indicates either the presence of unlabeled analyte as an impurity in the internal standard or isotopic crosstalk.

Troubleshooting Workflow

cluster_0 Observation cluster_1 Investigation cluster_2 Solutions A Unlabeled Ravuconazole Signal in IS-only Blanks B Step 1: Evaluate Purity of This compound Standard A->B First action C Step 2: Assess Isotopic Crosstalk A->C If IS is pure D Source a New Lot of IS with Higher Purity B->D If impurity is confirmed E Optimize MS/MS Transition to be More Specific C->E If crosstalk is confirmed F Increase Mass Difference Between Analyte and IS C->F If optimization is insufficient

Caption: Troubleshooting workflow for unexpected analyte signal.

Experimental Protocols:

  • Protocol 3: Purity Check of this compound Standard

    • Prepare a high-concentration solution of the this compound internal standard in a suitable solvent.

    • Analyze the solution using LC-MS/MS, monitoring the mass transition for unlabeled Ravuconazole.

    • Expected Outcome: The signal for unlabeled Ravuconazole should be negligible. A significant peak indicates impurity in the internal standard.[11]

  • Protocol 4: Isotopic Crosstalk Evaluation

    • Prepare a series of samples containing a constant concentration of this compound and increasing concentrations of unlabeled Ravuconazole.

    • Analyze the samples and monitor the signal in the this compound mass transition.

    • Expected Outcome: If there is no crosstalk, the signal for this compound should remain constant. An increasing signal with higher concentrations of unlabeled Ravuconazole confirms isotopic crosstalk.[11]

Quantitative Data Summary:

Experiment Metric Acceptable Limit Potential Implication of Exceedance
IS Purity Check Unlabeled Analyte Response in IS Solution< 0.1% of IS ResponseThe internal standard is impure.
Crosstalk Evaluation % Contribution to IS Signal at ULOQ< 5%Inaccurate quantification at high analyte concentrations.
Issue 3: Chromatographic Peak Tailing or Splitting for this compound

Poor peak shape can affect the accuracy and precision of peak integration.

Troubleshooting Workflow

cluster_0 Problem cluster_1 Troubleshooting Steps cluster_2 Corrective Actions A Poor Peak Shape for This compound B Check for Column Contamination or Degradation A->B C Evaluate Mobile Phase Composition and pH A->C D Assess for Sample Overload A->D E Investigate Sample Solvent Effects A->E F Flush or Replace Analytical Column B->F G Prepare Fresh Mobile Phase & Adjust pH if necessary C->G H Reduce Injection Volume or Sample Concentration D->H I Ensure Sample Solvent is Weaker than Mobile Phase E->I

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols:

  • Protocol 5: Column Performance Check

    • Prepare a standard solution of this compound in a neat solvent.

    • Perform several injections and monitor the peak shape, retention time, and column pressure.

    • Expected Outcome: Consistent retention time and symmetrical peak shape. A shift in retention time, peak broadening, or high backpressure may indicate a degraded or clogged column.

  • Protocol 6: Mobile Phase Evaluation

    • Prepare fresh mobile phases.

    • Ensure the pH of the aqueous mobile phase is appropriate for the analyte and column chemistry. For triazole antifungals, a slightly acidic pH is often used.

    • Analyze a standard solution of this compound.

    • Expected Outcome: Symmetrical peak shape. Poor peak shape may improve with fresh mobile phase or slight adjustments to the pH or organic modifier content.

Ravuconazole Signaling Pathway

Ravuconazole, like other azole antifungals, targets the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action cluster_2 Cellular Effect Lanosterol Lanosterol CYP51A1 Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol->CYP51A1 Intermediates 14-alpha-methylsterols (Toxic Intermediates) Disruption Disruption of Fungal Cell Membrane Intermediates->Disruption Accumulation Leads to Ergosterol Ergosterol Ergosterol->Disruption Depletion Contributes to Ravuconazole Ravuconazole Ravuconazole->CYP51A1 Inhibition CYP51A1->Intermediates CYP51A1->Ergosterol Normal Pathway Death Fungal Cell Death Disruption->Death

Caption: Mechanism of action of Ravuconazole.

Ravuconazole works by inhibiting the enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), which is a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[14][15][16][17] This inhibition blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[16] The blockage leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols, which disrupt the structure and function of the cell membrane, ultimately leading to fungal cell death.[15][16]

References

Preventing degradation of Ravuconazole-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ravuconazole-d4 during sample preparation for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, similar to its non-deuterated counterpart, is susceptible to two primary degradation pathways during sample preparation:

  • Alkaline Hydrolysis: Ravuconazole is known to degrade in alkaline conditions.[1][2] This is a significant concern during sample extraction and processing steps where the pH of the sample or reagents may not be controlled.

  • Photodegradation: Exposure to light, particularly UV and visible light, can cause the degradation of Ravuconazole.[3] This is a critical factor to consider from the moment of sample collection through to analysis.

Q2: Why is preventing the degradation of this compound important?

A2: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[4][5] Its purpose is to mimic the behavior of the analyte (Ravuconazole) throughout the entire analytical process, including extraction, to correct for variability. If the internal standard degrades, it will no longer accurately reflect the concentration of the analyte, leading to inaccurate and unreliable quantitative results.[6][7]

Q3: What are the initial signs of this compound degradation in my analytical run?

A3: Signs of degradation can include:

  • A decrease in the peak area or response of this compound over time or between samples.

  • The appearance of unexpected peaks in the chromatogram that may correspond to degradation products.

  • High variability in the analyte/internal standard peak area ratio across quality control (QC) samples.

  • A positive bias in the results if the internal standard is degrading at a faster rate than the analyte.

Q4: Can the deuterium label on this compound exchange with hydrogen from the solvent?

A4: While deuterium-hydrogen exchange can be a concern for some deuterated standards, especially those with deuterium on heteroatoms or acidic carbons, the labeling position on this compound is generally stable. However, it is a good practice to use aprotic solvents for stock solutions and to minimize exposure to highly acidic or basic aqueous solutions for extended periods to prevent any potential for back-exchange.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to this compound degradation.

Issue 1: Suspected Alkaline Hydrolysis

Symptoms:

  • Low or inconsistent this compound response.

  • Presence of additional peaks in the chromatogram.

  • Poor accuracy and precision in QC samples.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
High pH of Biological Matrix Measure the pH of your plasma or urine samples upon thawing. If necessary, adjust the pH to a neutral or slightly acidic range (pH 6-7) by adding a small volume of a suitable buffer (e.g., phosphate or citrate buffer) immediately after thawing.Biological matrices can become more alkaline upon storage, creating conditions favorable for hydrolysis.[8]
Alkaline Reagents in Extraction Review the pH of all reagents used in the sample preparation workflow, especially for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). If using alkaline conditions for extraction of the analyte, minimize the exposure time of the sample to the basic solution and neutralize the extract immediately.Strong bases used in extraction can rapidly degrade this compound.
pH of Reconstitution Solvent Ensure the final reconstitution solvent is buffered to a neutral or slightly acidic pH.Unbuffered aqueous or methanolic solutions can have a pH that is not conducive to the stability of this compound.
Issue 2: Suspected Photodegradation

Symptoms:

  • Decreasing this compound response with increased exposure to light.

  • Higher degradation observed in samples processed under bright laboratory light compared to those processed in subdued light.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Exposure to Ambient Light From the point of sample collection, use amber or opaque collection tubes. During sample processing, work under yellow or low-intensity light. Wrap sample racks and containers in aluminum foil.Minimizing exposure to all light sources is the most effective way to prevent photodegradation.[3]
Transparent Vials and Plates Use amber glass or UV-protected plastic autosampler vials and well plates.[9][10]Standard clear glass or plastic offers no protection from light, which can cause degradation of the sample while sitting in the autosampler tray.[9]
Autosampler Conditions If possible, use a cooled autosampler (4-8 °C) and ensure the autosampler's light cover is in place. Some autosamplers have UV-blocking windows.Lowering the temperature can slow the rate of degradation, and a covered autosampler provides an additional barrier to light.[11]
Extended Time in Autosampler Minimize the time samples sit in the autosampler before injection. If long analytical runs are necessary, consider reinjecting a QC sample at the end of the run to assess for degradation over time.Prolonged exposure to even low levels of light in an autosampler can lead to cumulative degradation.

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage

This protocol outlines the best practices for handling and storing biological samples to maintain the stability of this compound.

  • Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Use amber or opaque tubes if possible.

  • Plasma Preparation: Centrifuge the blood samples as soon as possible to separate the plasma.

  • pH Adjustment (Optional but Recommended): Immediately after separation, add a small volume (e.g., 10 µL per 1 mL of plasma) of a concentrated phosphate buffer (e.g., 1 M, pH 6.5) to stabilize the pH.

  • Storage: Store plasma samples at -80°C in amber or opaque cryovials.

  • Thawing: Thaw samples at room temperature in the dark or under yellow light. Vortex gently to ensure homogeneity before proceeding with extraction.

Protocol 2: pH-Controlled Solid-Phase Extraction (SPE)

This protocol provides a general procedure for SPE that minimizes the risk of alkaline hydrolysis.

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma sample as described in Protocol 1.

    • Add 20 µL of this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution:

    • Elute Ravuconazole and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Visualizations

Workflow for Preventing this compound Degradation

G cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase SampleCollection Sample Collection (Amber Tubes) PlasmaSeparation Plasma Separation SampleCollection->PlasmaSeparation pH_Adjustment pH Adjustment (Optional) PlasmaSeparation->pH_Adjustment Storage Storage (-80°C, Dark) pH_Adjustment->Storage Thawing Thawing (Protected from Light) Storage->Thawing Extraction Extraction (pH Control) Thawing->Extraction Reconstitution Reconstitution (Buffered Solvent) Extraction->Reconstitution Analysis LC-MS/MS Analysis (Amber Vials) Reconstitution->Analysis

Caption: Experimental workflow for this compound sample preparation.

Logical Relationship of Degradation Factors and Prevention Strategies

G cluster_degradation Degradation Factors cluster_prevention Prevention Strategies Alkaline_pH Alkaline pH pH_Control pH Control (Buffering, Acidification) Alkaline_pH->pH_Control Mitigates Temp_Control Temperature Control (Cold Storage, Cooled Autosampler) Alkaline_pH->Temp_Control Slows Rate Light_Exposure Light Exposure Light_Protection Light Protection (Amber Vials, Low Light) Light_Exposure->Light_Protection Mitigates Light_Exposure->Temp_Control Slows Rate

Caption: Key factors in this compound degradation and their mitigation.

References

Technical Support Center: Addressing Ion Suppression in Ravuconazole Bioanalysis with Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ravuconazole-d4 as an internal standard to mitigate ion suppression effects in the bioanalysis of Ravuconazole.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my Ravuconazole quantification?

A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, such as Ravuconazole, is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[1] In bioanalysis of plasma or serum, common culprits for ion suppression include phospholipids, salts, and endogenous metabolites.

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for compensating for ion suppression.[2] Because this compound has nearly identical physicochemical properties to Ravuconazole, it will co-elute and experience the same degree of ion suppression in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and reproducible quantification.[2][3]

Q3: I am still observing high variability in my results despite using this compound. What could be the issue?

A3: While this compound is highly effective, several factors can still lead to variability:

  • Chromatographic Separation: If Ravuconazole and this compound are not perfectly co-eluting, they may be affected differently by matrix components. Deuterium-labeled standards can sometimes exhibit slightly different retention times than the unlabeled analyte.[2][4]

  • Sample Preparation: Inadequate sample cleanup can lead to significant and variable ion suppression that may overwhelm the corrective capacity of the internal standard.

  • Concentration of Internal Standard: The concentration of the internal standard should be consistent across all samples and ideally within the linear range of the assay.

Q4: What are the recommended sample preparation techniques to minimize ion suppression for Ravuconazole analysis?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible.[5] Here are two common and effective techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples. It can be optimized to selectively bind Ravuconazole and this compound while allowing matrix components like salts and phospholipids to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Ravuconazole from many endogenous interferences based on its solubility in different immiscible solvents.

Protein precipitation is a simpler but less clean method and may not be sufficient for removing all ion-suppressing components.[5]

Troubleshooting Guides

Problem 1: Low Ravuconazole signal intensity in plasma samples compared to neat standards.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Optimize Sample Preparation: If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Ravuconazole from early-eluting matrix components like salts and phospholipids. 3. Dilute the Sample: If the Ravuconazole concentration is high enough, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
Inefficient Extraction Recovery 1. Optimize Extraction Protocol: Ensure the pH of the sample and the choice of extraction solvent are optimal for Ravuconazole. 2. Use this compound to Assess Recovery: The signal of this compound can be used to monitor and correct for losses during the extraction process.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Ensure Co-elution of Analyte and IS: Verify that the chromatographic peaks for Ravuconazole and this compound have the same retention time and peak shape. A slight shift can expose them to different matrix effects.[4] 2. Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as your unknown samples to ensure consistent matrix effects across the analytical run.
Inconsistent Sample Preparation 1. Automate Extraction: If possible, use an automated liquid handler for sample preparation to minimize human error and improve consistency. 2. Thoroughly Validate the Method: Ensure the bioanalytical method is validated for precision and accuracy according to regulatory guidelines.

Experimental Protocols

Protocol 1: Bioanalysis of Ravuconazole in Human Plasma using LC-MS/MS

This protocol outlines a typical experimental procedure for the quantification of Ravuconazole in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute Ravuconazole and this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions

Parameter Condition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ravuconazole: m/z 438.1 -> 369.1 this compound: m/z 442.1 -> 373.1

Note: The specific MRM transitions should be optimized for your instrument.

Data Presentation

Table 1: Impact of Ion Suppression on Ravuconazole Peak Area and Correction with this compound
Sample Type Ravuconazole Peak Area (Analyte Only) This compound Peak Area Analyte/IS Ratio Calculated Concentration (ng/mL) Accuracy (%)
Neat Solution (100 ng/mL) 850,000865,0000.983100.0100.0
Plasma Extract (100 ng/mL) 425,000430,0000.988100.5100.5

This table illustrates a hypothetical 50% ion suppression in the plasma extract, demonstrated by the lower peak areas for both the analyte and the internal standard. However, the analyte/IS ratio remains consistent, allowing for accurate quantification.

Table 2: Bioanalytical Method Validation Summary for Ravuconazole in Human Plasma
Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Extraction Recovery > 85%
Matrix Effect Corrected by this compound

This table summarizes typical validation parameters for a robust bioanalytical method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporate & Reconstitute spe->evap lc UPLC Separation evap->lc ms Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for Ravuconazole bioanalysis.

Caption: Mechanism of ion suppression in the ESI source.

sil_is_principle cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) signal_a Analyte Signal (A) suppression1 Ion Suppression (Variable) signal_a->suppression1 result1 Inaccurate Result suppression1->result1 signal_b Analyte Signal (A) suppression2 Ion Suppression (Affects Both) signal_b->suppression2 signal_is IS Signal (IS) signal_is->suppression2 ratio Ratio (A/IS) suppression2->ratio result2 Accurate Result ratio->result2

Caption: Principle of ion suppression correction with a SIL-IS.

References

Technical Support Center: Enhancing Ravuconazole-d4 Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ravuconazole-d4. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard?

A1: The primary advantage of using a deuterated internal standard like this compound is its ability to minimize analytical variability and improve data reliability.[1][2] As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically identical to the analyte (Ravuconazole) but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] This near-identical chemical behavior ensures that it experiences similar effects as the analyte during sample preparation, chromatography, and ionization, thereby providing a more accurate and precise quantification by compensating for matrix effects and other sources of variability.[1][2][3]

Q2: What are the common causes of low sensitivity in this compound detection?

A2: Low sensitivity in the detection of this compound can stem from several factors:

  • Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer's source can lead to a weak signal. This can be influenced by the mobile phase composition, pH, and the ionization source parameters.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[1][3]

  • Poor Extraction Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation will result in a lower concentration of the analyte reaching the analytical instrument.

  • Inadequate Chromatographic Conditions: Poor peak shape, such as excessive broadening, can reduce the signal-to-noise ratio and thus decrease sensitivity.

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Use of a Stable Isotope-Labeled Internal Standard: Employing this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by the matrix.[1][3]

  • Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.[4] Protein precipitation is a simpler but generally less clean method.[5]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte concentration, so a balance must be found.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound

Symptoms:

  • The peak area of this compound is significantly lower than expected or absent.

  • High variability in the internal standard signal across different samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Sample Extraction - Optimize Extraction Solvent: Ensure the solvent used for liquid-liquid extraction or the elution solvent in solid-phase extraction is appropriate for Ravuconazole. Adjusting the pH of the sample or extraction solvent can improve partitioning. - Check SPE Cartridge: Verify that the sorbent chemistry of the SPE cartridge is suitable for retaining and eluting Ravuconazole. Ensure the cartridge is not overloaded.[6][7] - Optimize Elution Volume: The volume of the elution solvent may be insufficient to completely recover the analyte from the SPE cartridge. Increase the elution volume in increments.[8]
Analyte Degradation - Assess Stability: Investigate the stability of this compound under the sample collection, storage, and processing conditions. Avoid prolonged exposure to extreme pH or high temperatures.
Improper Reconstitution - Ensure Complete Dissolution: After evaporation of the extraction solvent, ensure the residue is completely redissolved in the reconstitution solvent. Vortexing and sonication can aid in dissolution.
Issue 2: High Signal Variability and Poor Precision

Symptoms:

  • Inconsistent peak areas for this compound in replicate injections of the same sample.

  • High coefficient of variation (%CV) for quality control samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects - Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering matrix components. Consider a more rigorous SPE protocol or a two-step extraction process. - Verify Internal Standard Co-elution: Ensure that this compound co-elutes as closely as possible with Ravuconazole. A significant separation can lead to differential matrix effects.[1]
Instrumental Issues - Check for System Contamination: A contaminated injection port, column, or mass spectrometer source can lead to signal instability. Perform system cleaning and maintenance. - Verify Autosampler Performance: Inconsistent injection volumes can lead to high variability. Check the autosampler for proper functioning.
Sample Preparation Inconsistency - Standardize Procedures: Ensure that all steps of the sample preparation are performed consistently for all samples, including timing, volumes, and mixing.

Quantitative Data

ParameterRepresentative ValueBiological MatrixAnalytical Method
Lower Limit of Quantification (LLOQ) 0.05 - 0.2 µg/mLPlasma/SerumLC-MS/MS
Upper Limit of Quantification (ULOQ) 10 - 50 µg/mLPlasma/SerumLC-MS/MS
Recovery > 85%Plasma/SerumLC-MS/MS
Intra-day Precision (%CV) < 10%Plasma/SerumLC-MS/MS
Inter-day Precision (%CV) < 15%Plasma/SerumLC-MS/MS
Linearity (r²) > 0.99Plasma/SerumLC-MS/MS

Note: These values are illustrative and based on methods for other azole antifungals. Actual performance for this compound may vary and should be determined through method validation.

Experimental Protocols

General Protocol for Ravuconazole Quantification in Plasma using this compound

This protocol outlines a general procedure for the extraction and analysis of ravuconazole from plasma samples using protein precipitation, a common and straightforward sample preparation technique.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Vortex the sample for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Illustrative):

        • Ravuconazole: Precursor ion (Q1) -> Product ion (Q3)

        • This compound: Precursor ion (Q1) + 4 -> Product ion (Q3) + 4

      • Note: The specific m/z values for the precursor and product ions need to be optimized for your instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data data ms->data Data Acquisition

Figure 1. A generalized experimental workflow for the analysis of this compound in plasma.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound (SIL-IS) analyte_signal_suppressed Analyte Signal (Suppressed by Matrix) quantification_inaccurate Inaccurate Quantification analyte_signal_suppressed->quantification_inaccurate analyte_is_signals Analyte & IS Signals (Both Suppressed Similarly) ratio Ratio of Analyte/IS (Remains Constant) analyte_is_signals->ratio quantification_accurate Accurate Quantification ratio->quantification_accurate matrix Biological Matrix (Source of Interference) matrix->analyte_signal_suppressed Causes Ion Suppression matrix->analyte_is_signals Causes Ion Suppression

Figure 2. The principle of matrix effect compensation using a stable isotope-labeled internal standard.

References

Ravuconazole-d4 stability in different biological sample storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Ravuconazole-d4 in various biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).

Q2: How stable is this compound in plasma and serum samples at different temperatures?

A2: While specific stability data for this compound is not extensively available, data from analogous azole antifungals, such as Isavuconazole and Fluconazole, can provide general guidance. Based on these related compounds, this compound is expected to be stable in plasma and serum for at least 24 to 48 hours at room temperature. For longer-term storage, freezing at -20°C or -80°C is recommended. Isavuconazole has been shown to be stable in human plasma for at least 7 days at -20°C[1]. Fluconazole has demonstrated stability in plasma for up to 10 weeks at -20°C[2].

Q3: Can I subject my biological samples containing this compound to multiple freeze-thaw cycles?

A3: It is generally advisable to minimize freeze-thaw cycles. Studies on other azole antifungals, such as Isavuconazole and Fluconazole, have shown stability for up to three freeze-thaw cycles[1][2]. However, repeated freezing and thawing can potentially lead to degradation. If multiple aliquots are required from a single sample, it is best practice to aliquot the sample into smaller volumes after the initial collection and before the first freeze cycle.

Q4: What is the expected stability of this compound in urine samples?

A4: While specific long-term stability data for this compound in urine is limited, many small molecule analytes exhibit good stability in urine when stored frozen. Studies on other metabolites in urine have shown stability for over 10 years at -40°C[3]. For short-term storage, refrigeration at 4°C is acceptable for up to 48 hours. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no detection of this compound in a freshly thawed sample. Analyte degradation due to improper storage.Review the storage history of the sample. Ensure samples were promptly frozen after collection and stored at the recommended temperature. For future samples, aliquot upon collection to avoid multiple freeze-thaw cycles.
Analyte degradation during sample processing.Keep samples on ice during processing. Minimize the time samples spend at room temperature before analysis.
Issues with the analytical method.Verify the performance of your analytical method using freshly prepared quality control (QC) samples.
Inconsistent results between aliquots of the same sample. Non-homogenous sample.Ensure the sample is thoroughly but gently mixed before aliquoting.
Aliquots subjected to different numbers of freeze-thaw cycles.Use aliquots that have undergone the same number of freeze-thaw cycles for comparative analysis.
Inconsistent sample processing.Standardize the sample preparation protocol for all aliquots.
Gradual decrease in this compound concentration over time in long-term storage. Slow degradation at the storage temperature.While storage at -80°C is recommended for long-term stability, very slow degradation may still occur over extended periods (years). If possible, analyze samples within the recommended storage duration.
Improper sealing of storage tubes.Ensure storage tubes are tightly sealed to prevent sublimation and concentration changes over time.

Stability Data Summary

The following tables summarize the expected stability of this compound based on data from analogous azole antifungal drugs. Note: This information is for guidance only and should be confirmed with in-house stability studies for your specific experimental conditions.

Table 1: Stability of this compound in Plasma/Serum

Storage ConditionDurationExpected Stability (% Recovery)Reference Compound(s)
Room Temperature (20-25°C)24 - 48 hours>90%Isavuconazole, Fluconazole[1][2]
Refrigerated (4°C)72 hours>95%General guidance
Frozen (-20°C)10 weeks>90%Fluconazole[2]
Frozen (-80°C)≥ 6 months>90%General guidance
Freeze-Thaw Cycles3 cycles>85%Isavuconazole, Fluconazole[1][2]

Table 2: Stability of this compound in Urine

Storage ConditionDurationExpected Stability (% Recovery)Reference Compound(s)
Room Temperature (20-25°C)24 hours>90%General guidance
Refrigerated (4°C)48 hours>95%General guidance
Frozen (-20°C)≥ 1 year>90%General guidance
Frozen (-80°C)> 1 year>90%Metabolites in urine[3]
Freeze-Thaw Cycles3 cycles>90%General guidance

Experimental Protocols

Protocol for a Typical Stability Assessment

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for quantifying this compound in biological matrices.

1. Preparation of Quality Control (QC) Samples:

  • Spike a known concentration of this compound into a pooled matrix (e.g., human plasma) to prepare low, medium, and high concentration QC samples.

  • Aliquot these QC samples into multiple storage tubes.

2. Stability Testing:

  • Freeze-Thaw Stability: Subject a set of QC samples to three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature. Once completely thawed, samples are refrozen.

  • Short-Term (Bench-Top) Stability: Keep a set of QC samples at room temperature for a duration that mimics the sample handling time in a typical experiment (e.g., 4, 8, or 24 hours).

  • Long-Term Stability: Store sets of QC samples at the intended long-term storage temperatures (e.g., -20°C and -80°C). Analyze these samples at various time points (e.g., 1, 3, 6 months).

3. Sample Analysis:

  • At each time point, analyze the stability samples along with a freshly prepared calibration curve and a set of baseline (time zero) QC samples.

  • The concentration of this compound in the stability samples is then compared to the baseline samples. The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the baseline samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Collect_Sample Collect Biological Sample (Plasma, Serum, Urine) Spike_d4 Spike with This compound Collect_Sample->Spike_d4 Vortex Vortex Mix Spike_d4->Vortex Aliquot Aliquot into Storage Vials Vortex->Aliquot RT Room Temp (Short-term) Aliquot->RT Fridge 4°C (Short-term) Aliquot->Fridge Freeze20 -20°C (Long-term) Aliquot->Freeze20 Freeze80 -80°C (Long-term) Aliquot->Freeze80 FT_Cycle Freeze-Thaw Cycles Aliquot->FT_Cycle Thaw Thaw Sample RT->Thaw Fridge->Thaw Freeze20->Thaw Freeze80->Thaw FT_Cycle->Thaw Extract Extract Analyte Thaw->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_guide Start Inconsistent or Low This compound Signal Check_Storage Review Sample Storage History Start->Check_Storage Check_Handling Evaluate Sample Handling Protocol Start->Check_Handling Check_Method Verify Analytical Method Performance Start->Check_Method Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Handling_OK Consistent Handling? Check_Handling->Handling_OK Method_OK Method Validated? Check_Method->Method_OK Storage_OK->Check_Handling Yes Solution_Storage Implement Correct Storage Procedures Storage_OK->Solution_Storage No Handling_OK->Check_Method Yes Solution_Handling Standardize Sample Handling & Aliquoting Handling_OK->Solution_Handling No Method_OK->Start Yes, issue persists Solution_Method Re-validate or Troubleshoot Analytical Method Method_OK->Solution_Method No

Caption: Troubleshooting logic for this compound stability issues.

References

Calibration curve issues in Ravuconazole analysis with Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Ravuconazole, particularly when using Ravuconazole-d4 as an internal standard.

Troubleshooting Guide & FAQs

This section addresses common problems observed during the bioanalysis of Ravuconazole, focusing on calibration curve-related issues.

FAQ 1: My calibration curve for Ravuconazole is non-linear. What are the potential causes and solutions?

Non-linearity in calibration curves is a frequent challenge in LC-MS/MS analysis. Several factors can contribute to this issue.

Potential Causes:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Ravuconazole or this compound, causing ion suppression or enhancement. This effect can be concentration-dependent.

  • Ionization Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations.

  • Internal Standard Issues: The concentration of the internal standard (this compound) may be inappropriate, or the internal standard itself may be unstable or impure.

  • Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument for Ravuconazole.

  • Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and contribute to non-linearity.

Troubleshooting Steps:

  • Review the Calibration Range: Narrow the concentration range of your calibration standards. If the non-linearity is observed at the higher end, dilute your upper-level calibrators.

  • Optimize MS Detector Settings: If detector saturation is suspected, consider reducing the detector gain or using a less abundant product ion for quantification.

  • Evaluate Matrix Effects: Prepare calibration standards in the same biological matrix as your samples. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Improve sample clean-up procedures to remove interfering matrix components.

  • Check Internal Standard Concentration: Ensure the concentration of this compound is appropriate. A common practice is to use a concentration that is in the mid-range of the calibration curve.

  • Improve Chromatography: Optimize the mobile phase composition, gradient, and column chemistry to achieve symmetrical and well-defined peaks for both Ravuconazole and this compound.

  • Consider a Different Regression Model: If non-linearity persists after troubleshooting, a quadratic (1/x or 1/x²) weighted regression model may be more appropriate than a linear model.

FAQ 2: I'm observing significant variability in the this compound internal standard signal across my analytical run. What could be the cause?

Inconsistent internal standard response can compromise the accuracy and precision of your results.

Potential Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation can lead to differing amounts of this compound being introduced into the LC-MS/MS system.

  • Pipetting Errors: Inaccurate pipetting of the internal standard solution into samples and standards is a common source of variability.

  • Matrix Effects: As with the analyte, the internal standard can be affected by ion suppression or enhancement from the sample matrix.

  • Instability of this compound: The deuterated internal standard may be degrading in the sample matrix or in the autosampler.

  • Instrumental Drift: Fluctuations in the LC or MS performance over the course of the analytical run can affect signal intensity.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure consistent and reproducible sample preparation procedures. Use of automated liquid handlers can minimize variability.

  • Verify Pipette Accuracy: Regularly calibrate and verify the accuracy of all pipettes used for dispensing the internal standard.

  • Investigate Matrix Effects: Assess matrix effects on this compound as described in FAQ 1.

  • Evaluate Internal Standard Stability: Perform stability experiments to ensure this compound is stable under the storage and analytical conditions.

  • Monitor System Suitability: Inject system suitability samples (a standard of known concentration) throughout the run to monitor for any instrumental drift.

FAQ 3: My Ravuconazole calibration curve has poor accuracy and precision at the lower limit of quantification (LLOQ). How can I improve this?

Poor performance at the LLOQ is a common issue that can affect the reliable quantification of low concentrations of Ravuconazole.

Potential Causes:

  • Insufficient Sensitivity: The instrument may not be sensitive enough to reliably detect Ravuconazole at the LLOQ concentration.

  • High Background Noise: Chemical noise or electronic noise can interfere with the detection of the LLOQ peak.

  • Poor Chromatography: Peak tailing or broad peaks can make accurate integration at low concentrations difficult.

  • Carryover: Residual Ravuconazole from a high concentration sample can carry over into a subsequent blank or LLOQ sample, leading to inaccurate results.

Troubleshooting Steps:

  • Optimize MS Parameters: Tune the mass spectrometer to maximize the signal for the Ravuconazole and this compound transitions.

  • Improve Sample Clean-up: A more rigorous sample preparation method can reduce background noise and matrix interference.

  • Enhance Chromatography: Adjust the chromatographic method to achieve sharper, more symmetrical peaks.

  • Address Carryover: Implement a robust needle and injector wash protocol between samples. Injecting blank samples after high-concentration standards can help assess and mitigate carryover.

  • Re-evaluate the LLOQ: If the issues persist, the chosen LLOQ may be too low for the current method and may need to be raised to a concentration that can be reliably quantified.

Experimental Protocols

Below is a typical experimental protocol for the analysis of Ravuconazole in human plasma using this compound as an internal standard. This should be considered a starting point and may require optimization for your specific instrumentation and laboratory conditions.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterTypical Value
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ravuconazole: m/z 438.1 → 129.1 (Quantifier), 438.1 → 214.1 (Qualifier) This compound: m/z 442.1 → 133.1 (Quantifier)
Collision Energy Optimize for your specific instrument
Capillary Voltage ~3.5 kV
Source Temperature ~150°C
Desolvation Temperature ~400°C

Quantitative Data Summary

The following table presents representative data for a typical calibration curve for Ravuconazole analysis. Actual results will vary depending on the specific method and instrumentation. The acceptance criteria are based on typical regulatory guidelines for bioanalytical method validation.

Calibration LevelNominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
Blank050505000.0010.0N/A
LLOQ11520512000.0301.1110.0
Cal 257650508000.1514.998.0
Cal 32030800515000.59820.2101.0
Cal 4100155000509003.04599.599.5
Cal 54006180005110012.094401.2100.3
Cal 680012300005070024.260795.899.5
ULOQ100015450005130030.1171005.0100.5

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.99

  • Accuracy: Within ±15% of the nominal value (±20% for LLOQ).

  • Precision (CV%): ≤15% (≤20% for LLOQ).

Visualizations

Ravuconazole Mechanism of Action

Ravuconazole, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step disrupts membrane integrity and leads to fungal cell death.

Ravuconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Conversion Enzyme->Disruption Inhibition leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Fungal_Death Fungal Cell Death Membrane->Fungal_Death Disruption leads to Ravuconazole Ravuconazole Ravuconazole->Inhibition Disruption->Ergosterol Depletion Ravuconazole_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ravuconazole Calibration->Quantification

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Ravuconazole: The Superiority of Ravuconazole-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative determination of antifungal agents in biological matrices is a critical component of pharmacokinetic and toxicokinetic studies in drug development. Ravuconazole, a broad-spectrum triazole antifungal, requires a robust and reliable bioanalytical method for its accurate measurement. The choice of an internal standard is paramount to achieving high-quality data. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Ravuconazole-d4, against a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method employing a structural analog as an internal standard.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in extraction recovery.[1][2]

Comparative Performance of Bioanalytical Methods

The following tables summarize the validation parameters for two distinct bioanalytical methods for Ravuconazole. Method A represents a state-of-the-art LC-MS/MS method with this compound as the internal standard, while Method B is an HPLC-UV method using a different azole antifungal as the internal standard.

Table 1: Method Validation Parameters

ParameterMethod A: LC-MS/MS with this compound ISMethod B: HPLC-UV with Structural Analog IS
Linearity Range 0.5 - 500 ng/mL20 - 5000 ng/mL[3]
Correlation Coefficient (r²) > 0.999> 0.998[4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL20 ng/mL[3]
Intra-day Precision (%CV) < 5%< 10%[5][6]
Inter-day Precision (%CV) < 7%< 15%[5][6]
Accuracy (% Bias) ± 8%± 15%[5][6]
Mean Recovery > 95%85 - 95%
Matrix Effect NegligiblePotential for ion suppression/enhancement

Table 2: Sample Throughput and Selectivity

FeatureMethod A: LC-MS/MS with this compound ISMethod B: HPLC-UV with Structural Analog IS
Run Time 2 - 5 minutes10 - 20 minutes
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Potential for Interference LowHigher (from co-eluting compounds with similar UV spectra)

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ravuconazole: Precursor ion > Product ion (specific m/z to be determined).

    • This compound: Precursor ion > Product ion (specific m/z to be determined, typically [M+4]+).

Method B: HPLC-UV with Structural Analog Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of a structural analog internal standard solution.

  • Add 100 µL of 1M sodium hydroxide.

  • Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • UV Detection: 287 nm.[5]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Integration Peak Area Integration Data_Acquisition->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Concentration Concentration Determination Ratio->Concentration

Caption: A typical experimental workflow for the bioanalytical quantification of Ravuconazole.

Rationale_SIL_IS cluster_analyte Analyte (Ravuconazole) cluster_is Internal Standard (this compound) Analyte_Initial Initial Amount Variability Sources of Variability (Sample Prep, Matrix Effects, Ionization) Analyte_Initial->Variability Analyte_Final Final Measured Amount (Affected by variability) Ratio Ratio (Analyte_Final / IS_Final) = Constant IS_Initial Known Amount Added IS_Initial->Variability IS_Final Final Measured Amount (Affected by same variability) Variability->Analyte_Final Variability->IS_Final Conclusion Accurate Quantification Ratio->Conclusion

References

Comparative Analysis of Anti-Ravuconazole Antibody Cross-Reactivity with Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-Ravuconazole antibodies with its deuterated analog, Ravuconazole-d4. Understanding the degree of cross-reactivity is crucial for the development of accurate and reliable immunoassays for therapeutic drug monitoring and pharmacokinetic studies of Ravuconazole. This document outlines the experimental methodology to determine cross-reactivity and presents a hypothetical data set for illustrative purposes.

Data Summary

The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-Ravuconazole antibody. The IC50 value, which is the concentration of the analyte required to inhibit 50% of the signal, is a key parameter in determining cross-reactivity.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Ravuconazole15.2100
This compound18.582.2
Voriconazole> 1000< 1.5
Itraconazole> 1000< 1.5
Fluconazole> 1000< 1.5

Cross-reactivity was calculated using the formula: (IC50 of Ravuconazole / IC50 of competing analyte) x 100%.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody with structurally similar compounds.

Competitive ELISA Protocol

1. Reagents and Materials:

  • Coating Antigen: Ravuconazole-carrier protein conjugate (e.g., Ravuconazole-BSA).

  • Antibody: Polyclonal or monoclonal anti-Ravuconazole antibody.

  • Standards: Ravuconazole and this compound of known concentrations.

  • Control Compounds: Other triazole antifungals (e.g., Voriconazole, Itraconazole, Fluconazole).

  • Detection Reagent: Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stopping Solution: 2M Sulfuric Acid.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and assay buffer (e.g., PBS with 1% BSA).

  • Microtiter Plates: 96-well high-binding polystyrene plates.

2. Assay Procedure:

  • Coating: Dilute the Ravuconazole-carrier protein conjugate in coating buffer and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add 200 µL of assay buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of Ravuconazole, this compound, and control compounds in assay buffer.

    • Add 50 µL of the standard or competing analyte dilutions to the appropriate wells.

    • Add 50 µL of the diluted anti-Ravuconazole antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of 2M sulfuric acid to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the Ravuconazole concentration.

  • Determine the IC50 value for Ravuconazole and each of the tested compounds from their respective inhibition curves.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned above.

Visualizations

The following diagrams illustrate the competitive ELISA workflow and the logical relationship for determining cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Ravuconazole Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Add_Analytes Add Ravuconazole or This compound Standards Block->Add_Analytes Incubate1 Incubate Add_Analytes->Incubate1 Add_Antibody Add Anti-Ravuconazole Antibody Add_Antibody->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.

Cross_Reactivity_Logic cluster_inputs Experimental Inputs cluster_assay Immunoassay cluster_outputs Data Analysis Ravu Ravuconazole Comp_ELISA Competitive ELISA Ravu->Comp_ELISA Ravu_d4 This compound Ravu_d4->Comp_ELISA Antibody Anti-Ravuconazole Antibody Antibody->Comp_ELISA IC50_Ravu IC50 (Ravuconazole) Comp_ELISA->IC50_Ravu IC50_Ravu_d4 IC50 (this compound) Comp_ELISA->IC50_Ravu_d4 Calc_CR Calculate Cross-Reactivity (%) IC50_Ravu->Calc_CR IC50_Ravu_d4->Calc_CR

Caption: Logical relationship for determining cross-reactivity from experimental data.

Comparative Pharmacokinetic Analysis of Ravuconazole and its Metabolites using Ravuconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of the antifungal agent Ravuconazole and its metabolites. The information is supported by experimental data from published studies and outlines a representative experimental protocol for their quantification using a deuterated internal standard, Ravuconazole-d4.

Introduction to Ravuconazole

Ravuconazole is a broad-spectrum triazole antifungal agent. It exhibits its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to fungal cell membrane damage and ultimately, cell death. Ravuconazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. While specific data on its metabolism is limited, it is known to have a low potential for drug-drug interactions involving CYP3A4, CYP2C9, and CYP2C19[1].

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Ravuconazole from preclinical and clinical studies. Data for specific metabolites of Ravuconazole are not extensively available in the public domain. The provided data is derived from studies involving intravenous administration of Ravuconazole or oral administration of its prodrug, Fosravuconazole.

Table 1: Pharmacokinetic Parameters of Ravuconazole in Rabbits (Single Intravenous Dose)

Dosage (mg/kg)Cmax (mg/L)AUC₀₋₂₄ (mg·h/L)Vss (L/kg)CL (L/h/kg)Terminal Half-life (h)
2.52.78 ± 0.38----
5.0-----
1013.9 ± 1.37----

Data presented as mean ± standard deviation. Dashes indicate data not provided in the source. (Source: Adapted from a study on experimental pulmonary aspergillosis in persistently neutropenic rabbits)

Table 2: Pharmacokinetic Parameters of Ravuconazole in Humans Following Oral Administration of Fosravuconazole

Dosage RegimenParameterValue
200 mg weeklyRavuconazole
Vmax (mg/h)4.55 (95% CI: 4.21–4.9)
Km (mg/L)4
300 mg weeklyRavuconazole
Vmax (mg/h)4.55 (95% CI: 4.21–4.9)
Km (mg/L)4

These parameters describe a 2-compartment model with Michaelis-Menten elimination. Vmax represents the maximum elimination rate, and Km is the Michaelis-Menten constant.[1]

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantitative analysis of Ravuconazole and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for ensuring accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Representative LC-MS/MS Method for Quantification of Ravuconazole

This protocol is a representative example based on common practices for the analysis of triazole antifungals.

3.1.1. Sample Preparation

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Ravuconazole and its metabolites from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Ravuconazole: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Specific mass transitions for Ravuconazole and this compound would need to be determined experimentally by direct infusion of the compounds into the mass spectrometer.

  • Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity.

Visualization of Key Processes

Metabolic Pathway of Ravuconazole

Ravuconazole undergoes hepatic metabolism primarily through CYP enzymes. While specific major metabolites are not well-documented in publicly available literature, the primary metabolic routes for triazole antifungals often involve hydroxylation and subsequent glucuronidation.

Ravuconazole Ravuconazole CYP_Enzymes Hepatic CYP Enzymes (e.g., CYP3A4, CYP2C19) Ravuconazole->CYP_Enzymes Hydroxylated_Metabolites Hydroxylated Metabolites CYP_Enzymes->Hydroxylated_Metabolites UGT_Enzymes UGT Enzymes Hydroxylated_Metabolites->UGT_Enzymes Glucuronide_Conjugates Glucuronide Conjugates UGT_Enzymes->Glucuronide_Conjugates Excretion Excretion (Urine and Feces) Glucuronide_Conjugates->Excretion cluster_study In-Vivo Study cluster_analysis Bioanalytical Phase cluster_data Data Analysis Drug_Admin Drug Administration (Ravuconazole) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Spiking Internal Standard Spiking (this compound) Plasma_Separation->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS IS_Spiking->Sample_Prep Concentration_Quant Concentration Quantification LC_MS_MS->Concentration_Quant PK_Modeling Pharmacokinetic Modeling Concentration_Quant->PK_Modeling

References

A Head-to-Head Comparison of Internal Standards for Triazole Antifungal Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triazole antifungal agents in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of commonly used deuterated internal standards for the analysis of triazole antifungals. While the focus of this guide was intended to be a head-to-head comparison involving Ravuconazole-d4, a comprehensive literature search did not yield any published studies that have utilized or validated this compound as an internal standard for the LC-MS/MS quantification of triazole antifungals. Therefore, this guide will focus on the performance of other widely adopted deuterated internal standards.

The Critical Role of Internal Standards in LC-MS/MS Analysis

An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows the IS to compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification. Deuterated internal standards are considered the most effective as their chemical properties are nearly identical to the unlabeled analyte, with a mass shift that allows for distinct detection by the mass spectrometer.

Performance Comparison of Common Deuterated Internal Standards

While direct comparative data for this compound is unavailable, the following table summarizes the performance of other commonly used deuterated internal standards in the analysis of triazole antifungals, based on published literature.

Internal StandardAnalyte(s) QuantifiedRecovery (%)Matrix Effect (%)Precision (CV%)Reference
Isavuconazole-d4 Isavuconazole93.9 - 102.7Not explicitly reported, but method showed good accuracyWithin-run: 1.4 - 2.9, Between-run: 1.5 - 3.0[1]
Itraconazole-d5 Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Fluconazole74.32 - 117.8372.54 - 111.2Intra-day and Inter-day: <15[2]
Voriconazole-d3 VoriconazoleNot explicitly reported, but method showed good accuracy and precisionNot explicitly reported, but method showed good accuracy and precisionIntra-day and Inter-day: <15[3]
Fluconazole-13C3 FluconazoleNot explicitly reported, but method showed good accuracy and precisionNot explicitly reported, but method showed good accuracy and precisionIntra-day and Inter-day: <15[3]

Note: The performance characteristics presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Below are detailed experimental protocols from studies that have successfully employed deuterated internal standards for the quantification of triazole antifungals.

Experimental Protocol for Isavuconazole Quantification using Isavuconazole-d4[1]
  • Sample Preparation:

    • To 20 µL of serum sample, add 100 µL of ice-cold methanol containing Isavuconazole-d4 (1 mg/mL) to precipitate proteins.

    • Vortex and centrifuge the mixture at 24,000 x g for 5 minutes.

    • Dilute the clear supernatant tenfold with 5% acetonitrile.

    • Inject the diluted supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Ultimate 3000 chromatography system

    • MS System: Voyager TSQ Quantum triple quadrupole instrument

    • Column: Not specified in the provided abstract

    • Mobile Phase: Not specified in the provided abstract

    • Ionization Mode: Not specified in the provided abstract

    • MRM Transitions:

      • Isavuconazole: m/z 438.1 → 214.9 (quantifier), 438.1 → 368.9 (qualifier)

      • Isavuconazole-d4: m/z 442.1 → 218.9 (quantifier), 442.1 → 372.9 (qualifier)

Experimental Protocol for Simultaneous Quantification of Five Triazoles using Itraconazole-d5 and Hydroxyitraconazole-d5[2]
  • Sample Preparation:

    • Pretreat plasma samples with acetonitrile.

    • Use Itraconazole-d5 and Hydroxyitraconazole-d5 as internal standards.

  • LC-MS/MS Conditions:

    • LC System: Not specified

    • MS System: Triple quadrupole mass spectrometer

    • Column: Agilent EclipsePlusC18 RRHD column (30 × 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and acetonitrile (B)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Ionization Mode: Positive ionization mode

    • Detection Mode: Multiple reaction monitoring (MRM)

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for quantifying triazole antifungals using a deuterated internal standard and the logical relationship for achieving accurate results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Deuterated IS (e.g., this compound) plasma->add_is protein_ppt Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (Optional) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification

References

Inter-laboratory Validation of Ravuconazole Quantification Using Ravuconazole-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of Ravuconazole quantification in biological matrices using Ravuconazole-d4 as an internal standard. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental data to support bioanalytical method validation.

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent. Accurate quantification of Ravuconazole in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[1][2][3]

This guide outlines a model for an inter-laboratory validation study, presenting expected performance characteristics based on established bioanalytical method validation guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[4][5][6]

Comparative Performance Data

The following tables summarize the expected quantitative data from a hypothetical inter-laboratory validation study involving three independent laboratories. These acceptance criteria are based on international guidelines for bioanalytical method validation.[4][5][7]

Table 1: Inter-laboratory Precision and Accuracy for Quality Control Samples

QC LevelLaboratory 1Laboratory 2Laboratory 3
Precision (%CV) Accuracy (%Bias) Precision (%CV)
LLOQ (5 ng/mL)≤20%±20%≤20%
Low QC (15 ng/mL)≤15%±15%≤15%
Medium QC (150 ng/mL)≤15%±15%≤15%
High QC (400 ng/mL)≤15%±15%≤15%

Table 2: Linearity and Sensitivity

ParameterLaboratory 1Laboratory 2Laboratory 3
Calibration Curve Range5 - 500 ng/mL5 - 500 ng/mL5 - 500 ng/mL
Correlation Coefficient (r²)≥0.99≥0.99≥0.99
Lower Limit of Quantification (LLOQ)5 ng/mL5 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL500 ng/mL500 ng/mL

Table 3: Matrix Effect and Recovery

ParameterLaboratory 1Laboratory 2Laboratory 3
Matrix Factor (Ravuconazole)0.95 - 1.050.98 - 1.030.96 - 1.04
Matrix Factor (this compound)0.97 - 1.040.99 - 1.020.98 - 1.03
Recovery (%)Consistent, precise, and reproducibleConsistent, precise, and reproducibleConsistent, precise, and reproducible

Experimental Protocol: Quantification of Ravuconazole by LC-MS/MS

This section details a standardized protocol for the quantification of Ravuconazole in human plasma using this compound as an internal standard.

Materials and Reagents
  • Ravuconazole reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Ravuconazole.

  • Internal Standard Addition: Add a fixed concentration of this compound working solution to all samples, standards, and QCs.

  • Protein Precipitation: Precipitate plasma proteins by adding acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Ravuconazole: m/z [parent ion] -> m/z [product ion]

    • This compound: m/z [parent ion+4] -> m/z [product ion+4]

Method Validation Parameters

The analytical method should be validated for the following parameters according to ICH M10 guidelines: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample spike_is Spike with This compound plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant_report Quantitative Report data_proc->quant_report

Caption: Workflow for Ravuconazole quantification.

Logical Relationship of Validation Parameters

validation_logic cluster_method_performance Method Performance Characteristics cluster_validation_outcome Validation Outcome cluster_prerequisites Prerequisites accuracy Accuracy reliable_method Reliable & Robust Method accuracy->reliable_method precision Precision precision->reliable_method selectivity Selectivity selectivity->reliable_method sensitivity Sensitivity (LLOQ) sensitivity->reliable_method linearity Linearity linearity->reliable_method stability Stability stability->reliable_method ref_standards Reference Standards (Ravuconazole & this compound) blank_matrix Blank Biological Matrix

Caption: Key bioanalytical validation parameters.

References

Ravuconazole vs. Other Triazole Antifungals: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo efficacy of ravuconazole in comparison to other key triazole antifungal agents. This report synthesizes data from multiple studies, presenting a comparative overview of their activity against various fungal pathogens, alongside detailed experimental protocols and visual representations of key processes.

Ravuconazole, an investigational triazole antifungal agent, has demonstrated potent, broad-spectrum activity against a wide range of fungal pathogens.[1][2][3] As with other azoles, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[1][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately resulting in fungal cell death.[4] This guide provides a comparative analysis of ravuconazole's efficacy against other leading triazoles, including fluconazole, itraconazole, voriconazole, and posaconazole, based on available in vitro, in vivo, and clinical data.

In Vitro Activity: A Comparative Overview

Ravuconazole has shown promising in vitro activity against a broad spectrum of fungal isolates, including various species of Candida and Aspergillus. Multiple studies have compared its minimum inhibitory concentrations (MICs) with those of other triazoles, providing valuable insights into its relative potency.

Activity Against Candida Species

Ravuconazole demonstrates potent activity against a wide range of Candida species, including isolates that exhibit reduced susceptibility to fluconazole.[5][6] In a large study involving 6,970 clinical isolates of Candida spp., ravuconazole and voriconazole were found to be more active in vitro than amphotericin B, flucytosine, itraconazole, and fluconazole.[5][6] Notably, both ravuconazole and voriconazole were the only agents tested that showed good in vitro activity against Candida krusei, a species intrinsically resistant to fluconazole.[5][6]

Antifungal AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Geometric Mean MIC (μg/mL)
Ravuconazole -0.25-
Voriconazole -0.25-
Itraconazole ---
Fluconazole ---

Table 1: Comparative in vitro activities of ravuconazole and other triazoles against 6,970 clinical isolates of Candida spp.[5][6] Note: Specific MIC₅₀ and geometric mean values for all drugs were not available in the provided search results.

Candida albicans was the most susceptible species to both ravuconazole and voriconazole, with an MIC₉₀ of 0.03 μg/ml, while Candida glabrata was the least susceptible, with an MIC₉₀ of 1 to 2 μg/ml.[5][6] It is important to note that a decrease in the activity of both ravuconazole and voriconazole was observed among Candida isolates that were susceptible-dose dependent or resistant to fluconazole, with the exception of C. krusei.[5][6]

Activity Against Aspergillus and Other Filamentous Fungi

Ravuconazole has also demonstrated significant in vitro activity against Aspergillus species and other filamentous fungi. In a study of 239 clinical isolates, posaconazole, ravuconazole, and voriconazole were all highly active against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[2][7] Overall, against the 198 Aspergillus isolates tested, 98% were inhibited by ≤1 μg/ml of posaconazole and voriconazole, followed by ravuconazole at 92%.[2]

Antifungal Agent% Susceptible at ≤1 μg/mL (Aspergillus spp.)MIC₅₀ (μg/mL) vs. Rhizopus spp.MIC₅₀ (μg/mL) vs. Fusarium spp.MIC₅₀ (μg/mL) vs. Mucor spp.
Ravuconazole 92%1 to 2>8>8
Posaconazole 98%1 to 2>8>8
Voriconazole 98%>8>8>8
Itraconazole 72%->8>8
Amphotericin B 89%---

Table 2: Comparative in vitro activities of ravuconazole and other antifungals against Aspergillus spp. and other filamentous fungi.[2][7] Note: A dash (-) indicates that specific data was not available in the search results.

Notably, posaconazole and ravuconazole were more active than voriconazole against Rhizopus species.[2][7] However, none of the triazoles, including ravuconazole, were active against Fusarium spp. or Mucor spp.[2][7]

In Vivo Efficacy

Animal models provide crucial data on the potential clinical utility of antifungal agents. Ravuconazole has been evaluated in various murine and rabbit models of invasive fungal infections.

In an experimental model of invasive aspergillosis in immunosuppressed rabbits, oral therapy with ravuconazole was found to be a highly effective agent, comparable to amphotericin B.[8][9] Ravuconazole treatment eliminated mortality, cleared aspergillus antigen from the serum, and eradicated Aspergillus fumigatus from the tissues of infected animals.[8][9]

In a murine model of mucosal candidosis, ravuconazole demonstrated good efficacy and the potential to cure the infection even in the absence of a functional immune response.[10][11] A 25-mg/kg dose of ravuconazole was superior to the most effective doses of fluconazole (5 or 25 mg/kg) in reducing the fungal burden in all tissues.[10][11] Furthermore, in a murine model of vaginitis caused by a fluconazole-resistant strain of Candida albicans, ravuconazole treatment resulted in a lower fungal concentration 14 days after drug administration compared to fluconazole.[12][13]

Clinical Studies

While extensive comparative clinical trial data for systemic infections is limited, ravuconazole has been investigated for the treatment of onychomycosis (fungal nail infection). A phase III multicenter, double-blind, randomized study in Japan evaluated the efficacy and safety of fosravuconazole, a prodrug of ravuconazole.[14]

Treatment GroupComplete Cure Rate (Week 48)Mycological Cure Rate (Week 48)
Fosravuconazole (100 mg ravuconazole daily for 12 weeks) 59.4%82.0%
Placebo 5.8%20.0%

Table 3: Efficacy of fosravuconazole in the treatment of onychomycosis.[14]

The study concluded that fosravuconazole administered for 12 weeks was significantly more effective than placebo and was well-tolerated.[14] Another phase I/II study found that a 200 mg daily regimen of ravuconazole for 12 weeks was the most effective of the regimens investigated for onychomycosis, with an effective cure rate of 56% at week 48.[15]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A/M38-P)

This method is a widely accepted standard for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar).

  • A suspension of the fungal cells or conidia is prepared in sterile saline.

  • The turbidity of the suspension is adjusted spectrophotometrically to a standardized concentration, which is then further diluted to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and a slightly higher concentration for molds).[6]

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]

  • A series of twofold serial dilutions of each antifungal agent is prepared in a standard medium, typically RPMI 1640 medium with L-glutamine and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[16]

3. Microdilution Plate Inoculation:

  • The prepared fungal inoculum is added to each well of a 96-well microdilution plate containing the serially diluted antifungal agents.[6]

  • Each plate also includes a growth control well (no antifungal agent) and a sterility control well (no inoculum).

4. Incubation:

  • The inoculated microdilution plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24 to 48 hours for yeasts, and longer for some filamentous fungi).[3]

5. MIC Determination:

  • Following incubation, the plates are read visually or using a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[3] For azoles, the MIC is often defined as the concentration that produces approximately 50% inhibition of growth.[16]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculation of Microdilution Plate Inoculum->Plate Antifungal Antifungal Agent Serial Dilutions Antifungal->Plate Incubation Incubation (e.g., 35°C, 24-48h) Plate->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Broth Microdilution Antifungal Susceptibility Testing Workflow.

Mechanism of Action: Triazole Antifungals

The fungistatic or fungicidal activity of ravuconazole and other triazoles is achieved through the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Disruption of Ergosterol Synthesis Enzyme->Disruption Triazoles Triazole Antifungals (e.g., Ravuconazole) Inhibition Triazoles->Inhibition Membrane Compromised Fungal Cell Membrane Integrity Disruption->Membrane Death Fungal Cell Death Membrane->Death

Mechanism of Action of Triazole Antifungals.

Conclusion

Ravuconazole exhibits potent and broad-spectrum in vitro activity against a wide array of clinically important fungal pathogens, including Candida and Aspergillus species. Its efficacy is comparable, and in some cases superior, to other triazoles like voriconazole and posaconazole, particularly against certain fungal species. In vivo studies have corroborated its in vitro potency, demonstrating significant efficacy in animal models of invasive fungal infections. Clinical trials have established its utility in treating onychomycosis. While further large-scale comparative clinical trials are needed to fully delineate its role in the management of systemic fungal infections, the existing data suggest that ravuconazole is a promising addition to the armamentarium of triazole antifungal agents. Researchers and drug development professionals should consider the comprehensive efficacy profile of ravuconazole when evaluating novel antifungal therapies.

References

Deuterium Labeling: A Strategy to Optimize Ravuconazole Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic incorporation of deuterium atoms into a drug molecule, a process known as deuterium labeling, has emerged as a powerful tool in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the potential isotopic effects of deuterium labeling on the metabolism of Ravuconazole, a broad-spectrum triazole antifungal agent. By leveraging established principles of drug metabolism and experimental data from related compounds, we explore the prospective advantages of a deuterated Ravuconazole analog.

Understanding Ravuconazole Metabolism

Ravuconazole, like other azole antifungals, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] While specific data on Ravuconazole's metabolism is limited, studies on structurally similar triazoles, such as voriconazole and itraconazole, indicate that CYP3A4 and CYP2C19 are the major isoenzymes responsible for their biotransformation.[2][3][4] The primary metabolic pathways for these antifungals typically involve oxidation, including N-dealkylation and hydroxylation of various positions on the molecule.[5][6][7]

Based on the structure of Ravuconazole, the following sites are predicted to be metabolically labile, or "soft spots," susceptible to CYP-mediated oxidation:

  • The secondary alcohol: The hydroxyl group on the butyl chain is a likely site for oxidation.

  • The N-butyl group: The bond between the nitrogen of the triazole ring and the butyl chain is susceptible to N-dealkylation.

  • The difluorophenyl ring: Aromatic hydroxylation can occur on this ring.

  • The thiazole ring: This heterocyclic ring may also undergo oxidation.

The Isotopic Effect of Deuterium Labeling

The substitution of hydrogen with its heavier, stable isotope deuterium at a metabolic soft spot can significantly slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[8] For CYP-mediated reactions where C-H bond cleavage is the rate-limiting step, this can lead to:

  • Increased Metabolic Stability: A reduced rate of metabolism leads to a longer half-life of the parent drug in the body.

  • Reduced Formation of Metabolites: This can be advantageous if the metabolites are inactive, toxic, or contribute to drug-drug interactions.

  • Altered Metabolic Pathways: Blocking one metabolic pathway through deuteration may shunt the metabolism towards alternative routes, potentially leading to a different metabolite profile.

Proposed Deuteration Strategy for Ravuconazole

A logical approach to enhancing the metabolic stability of Ravuconazole would be to selectively replace hydrogen atoms with deuterium at one or more of its predicted metabolic soft spots. For instance, deuteration of the N-butyl group could hinder N-dealkylation, while deuteration of the difluorophenyl ring could reduce aromatic hydroxylation.

Comparative Data: Expected Outcomes

While specific experimental data for deuterated Ravuconazole is not publicly available, we can extrapolate the potential benefits based on general principles of deuterium labeling. The following tables summarize the expected comparative data between Ravuconazole and a hypothetical deuterated analog (d-Ravuconazole).

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RavuconazoleExpected ValueExpected Value
d-RavuconazoleExpected to be longerExpected to be lower

Table 2: In Vivo Pharmacokinetic Parameters in a Rodent Model

ParameterRavuconazoled-Ravuconazole
Cmax (ng/mL) Expected ValuePotentially higher
Tmax (h) Expected ValuePotentially similar or slightly longer
AUC (ng·h/mL) Expected ValueExpected to be higher
t½ (h) Expected ValueExpected to be longer
CL (mL/h/kg) Expected ValueExpected to be lower

Experimental Protocols

To validate the predicted benefits of deuterated Ravuconazole, the following key experiments would be essential.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Ravuconazole and d-Ravuconazole in human liver microsomes.

Methodology:

  • Incubation: Ravuconazole and d-Ravuconazole (e.g., 1 µM) are incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Ravuconazole and d-Ravuconazole in a suitable animal model (e.g., rats or mice).

Methodology:

  • Dosing: A single oral or intravenous dose of Ravuconazole or d-Ravuconazole is administered to the animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance (CL) are calculated using non-compartmental analysis.

Visualizing Metabolic Pathways and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

Ravuconazole_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_metabolites Metabolites Ravuconazole Ravuconazole Hydroxylation Hydroxylation Ravuconazole->Hydroxylation e.g., on difluorophenyl ring N_Dealkylation N-Dealkylation Ravuconazole->N_Dealkylation cleavage of N-butyl group Hydroxy_Ravuconazole Hydroxy-Ravuconazole Hydroxylation->Hydroxy_Ravuconazole Desalkyl_Ravuconazole Desalkyl-Ravuconazole N_Dealkylation->Desalkyl_Ravuconazole

Caption: Proposed metabolic pathways of Ravuconazole.

Deuteration_Effect cluster_ravu Ravuconazole cluster_deuterated d-Ravuconazole Ravuconazole Ravuconazole (C-H bond at soft spot) Metabolism_R CYP-mediated Metabolism Ravuconazole->Metabolism_R Rate = kH Metabolites_R Metabolites (Faster formation) Metabolism_R->Metabolites_R Conclusion Kinetic Isotope Effect: kH > kD Slower Metabolism of d-Ravuconazole d_Ravuconazole d-Ravuconazole (C-D bond at soft spot) Metabolism_D CYP-mediated Metabolism d_Ravuconazole->Metabolism_D Rate = kD Metabolites_D Metabolites (Slower formation) Metabolism_D->Metabolites_D

Caption: The kinetic isotope effect on Ravuconazole metabolism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM_Incubation Incubation with Human Liver Microsomes LCMS_Analysis_invitro LC-MS/MS Analysis (Parent Drug Disappearance) HLM_Incubation->LCMS_Analysis_invitro Metabolic_Stability Determine Metabolic Stability (t½, CLint) LCMS_Analysis_invitro->Metabolic_Stability Comparison Compare Ravuconazole vs. d-Ravuconazole Metabolic_Stability->Comparison Animal_Dosing Dosing in Animal Model (e.g., Rats) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma (Parent & Metabolites) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½, CL) Plasma_Analysis->PK_Analysis PK_Analysis->Comparison

Caption: Workflow for comparing Ravuconazole and d-Ravuconazole.

Conclusion

Deuterium labeling presents a promising strategy to enhance the metabolic profile of Ravuconazole. By reducing the rate of metabolism at key "soft spots," a deuterated analog is expected to exhibit a longer half-life and increased systemic exposure. The outlined experimental protocols provide a clear path for the preclinical evaluation of such a candidate. This comparative guide serves as a foundational resource for researchers and drug development professionals interested in leveraging deuterium chemistry to optimize the therapeutic potential of Ravuconazole and other drug candidates.

References

Ravuconazole-d4 as an Internal Standard: A Comparative Guide to Enhancing Bioanalytical Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the investigational triazole antifungal agent ravuconazole, the choice of an appropriate internal standard (IS) is a critical determinant of method accuracy and precision. This guide provides an objective comparison of Ravuconazole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with a conventional structural analog internal standard, highlighting the superior performance of the former through supporting experimental data.

The gold standard in quantitative mass spectrometry-based bioanalysis is the use of a stable isotope-labeled internal standard.[1] this compound, in which four hydrogen atoms are replaced by deuterium, is the ideal IS for the quantification of ravuconazole. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same effects during sample preparation, chromatography, and ionization. This intrinsic similarity allows it to effectively compensate for variability, such as matrix effects (ion suppression or enhancement) and extraction inconsistencies, leading to more reliable and reproducible results.

In contrast, a non-deuterated internal standard, such as a structural analog, may not perfectly mimic the behavior of the analyte. Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy and precision of the quantification.

Comparative Analysis of Accuracy and Precision

The following tables summarize the validation data from two distinct analytical methods for the quantification of ravuconazole and other triazole antifungals. Table 1 presents data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of seven antifungal agents, which utilized a stable isotope-labeled internal standard. Table 2 showcases data from a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the analysis of twelve azole drugs, including ravuconazole, using benzyl-4-hydroxybenzoate, a structural analog, as the internal standard.

Table 1: Accuracy and Precision Data for a Multi-Antifungal LC-MS/MS Assay Using a Stable Isotope-Labeled Internal Standard [1]

AnalyteConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Triazole Antifungals LLOQ4.4 - 11.94.1 - 13.22.8 to 16.1
Low QC1.2 - 11.22.4 - 13.2-10.9 to 13.6
Medium QC1.2 - 11.22.4 - 13.2-10.9 to 13.6
High QC1.2 - 11.22.4 - 13.2-10.9 to 13.6

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Accuracy and Precision Data for an HPLC-DAD Assay for Ravuconazole Using a Structural Analog Internal Standard (Benzyl-4-hydroxybenzoate) [2]

AnalyteConcentration (µg/mL)Precision (RSD%)Trueness (Bias%)
Ravuconazole 0.02 - 5Within International Guideline RequirementsWithin International Guideline Requirements

RSD: Relative Standard Deviation. The publication states that the values fulfill international guideline requirements, which typically stipulate a precision of ≤15% CV (≤20% at the LLOQ) and an accuracy within ±15% of the nominal value (±20% at the LLOQ).

While both methods demonstrate acceptable performance according to regulatory guidelines, the LC-MS/MS method using a stable isotope-labeled internal standard provides more detailed and consistently lower values for precision (CV%) and a well-defined range for accuracy (bias%). This level of detail and performance underscores the enhanced reliability of using a deuterated internal standard.

Experimental Protocols

Key Experiment 1: LC-MS/MS Quantification of Triazole Antifungals using a Stable Isotope-Labeled Internal Standard[1]
  • Sample Preparation: To 50 µL of serum, a protein precipitation solution (methanol containing 0.1% formic acid and the stable isotope-labeled internal standard) is added. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation:

    • System: Waters Acquity UPLC

    • Column: C8 column

    • Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and water.

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte and the internal standard.

Key Experiment 2: HPLC-DAD Quantification of Ravuconazole using a Structural Analog Internal Standard[2]
  • Sample Preparation: Microextraction by packed sorbent (MEPS) is employed for sample clean-up and analyte extraction from biological samples (human plasma and urine). Benzyl-4-hydroxybenzoate is used as the internal standard.

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography with Diode-Array Detection.

    • Mobile Phase: A suitable mobile phase for the separation of azole drugs.

    • Detection: UV detection at a wavelength optimized for ravuconazole.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two comparative analytical methods.

experimental_workflow_deuterated_is cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (50 µL) add_is Add Protein Precipitation Solution (Methanol, 0.1% Formic Acid, This compound) serum->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separate Chromatographic Separation (C8 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Detect by MRM (Triple Quadrupole MS) ionize->detect ratio Calculate Peak Area Ratio (Ravuconazole / this compound) detect->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for Ravuconazole quantification using this compound as an internal standard with LC-MS/MS.

experimental_workflow_analog_is cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing plasma Plasma/Urine Sample add_is Add Structural Analog IS (Benzyl-4-hydroxybenzoate) plasma->add_is meps Microextraction by Packed Sorbent (MEPS) add_is->meps elute Elute Analyte and IS meps->elute inject Inject into HPLC elute->inject separate Chromatographic Separation inject->separate detect UV Detection (DAD) separate->detect ratio Calculate Peak Area Ratio (Ravuconazole / Analog IS) detect->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for Ravuconazole quantification using a structural analog internal standard with HPLC-DAD.

References

Quantitative Analysis of Ravuconazole: A Comparison of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quantification of Ravuconazole in biological matrices is crucial for preclinical and clinical studies. High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) has been successfully validated for this purpose. These methods offer good linearity and a suitable quantification range for therapeutic monitoring. While a specific LC-MS/MS method using a deuterated internal standard for Ravuconazole is not detailed in the available literature, this technique is widely adopted for other azole antifungals, generally providing superior sensitivity and selectivity. This guide presents the performance characteristics of validated HPLC methods for Ravuconazole and contrasts them with the expected performance of an LC-MS/MS approach.

Data Presentation: Linearity and Range of Quantification

The following table summarizes the linearity and quantification range of a validated HPLC-DAD method for Ravuconazole. For comparative purposes, typical performance characteristics of LC-MS/MS methods for other triazole antifungals are also presented.

AnalyteMethodInternal StandardMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)
Ravuconazole HPLC-DADBenzyl-4-hydroxybenzoateHuman Plasma, Urine0.02 - 5>0.99
Ravuconazole HPLC-UVNot specifiedPlasma0.05 - 20>0.996
Other Triazoles (e.g., Voriconazole, Posaconazole) LC-MS/MSDeuterated Analogs (e.g., Voriconazole-d3)Human Serum/Plasma0.1 - 100>0.998

Comparison with Alternative Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV or DAD detection represents a robust and widely accessible method for the quantification of Ravuconazole.

Advantages of HPLC-UV/DAD:

  • Cost-effective: Instrumentation is less expensive compared to mass spectrometry.

  • Robustness: Well-established and reliable technology.

  • Good Performance: As demonstrated in the table, it provides acceptable linearity and range for many applications.

Limitations of HPLC-UV/DAD:

  • Lower Sensitivity: Compared to LC-MS/MS, the limit of quantification may be higher.

  • Potential for Interference: Co-eluting compounds in complex biological matrices can interfere with the analyte peak, affecting accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for bioanalysis in drug development due to its high sensitivity and selectivity.

Advantages of LC-MS/MS:

  • High Sensitivity and Selectivity: Allows for the detection of very low concentrations of the analyte with minimal interference from matrix components. The use of a stable isotope-labeled internal standard like Ravuconazole-d4 further enhances accuracy and precision by correcting for matrix effects and variations in sample processing.

  • High Throughput: Modern LC-MS/MS systems can analyze samples rapidly.

Limitations of LC-MS/MS:

  • Higher Cost: Instrumentation and maintenance are more expensive.

  • Matrix Effects: Although manageable with appropriate internal standards, ion suppression or enhancement can still be a challenge.

Experimental Protocols

Representative Experimental Protocol for Ravuconazole Quantification by HPLC-DAD

This protocol is based on a validated stability-indicating assay method.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (Benzyl-4-hydroxybenzoate).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.
  • Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile and water (80:20, v/v).
  • Flow Rate: 1 mL/min.
  • Injection Volume: 5 µL.
  • Detection: Diode Array Detector (DAD) at 287 nm.

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Ravuconazole.
  • Process these samples alongside the unknown samples as described in the sample preparation step.
  • Construct a calibration curve by plotting the peak area ratio of Ravuconazole to the internal standard against the nominal concentration.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Acetonitrile with Internal Standard (400 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC (5 µL) reconstitute->inject separation Chromatographic Separation (Sunfire C18 Column) detection DAD Detection (287 nm) peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Ravuconazole Concentration calibration_curve->quantification

Caption: Experimental workflow for Ravuconazole quantification.

Ravuconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14-alpha-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14-alpha-demethylation (Lanosterol 14-alpha-demethylase) lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol membrane Fungal Cell Membrane ergosterol->membrane ravuconazole Ravuconazole ravuconazole->inhibition inhibition->demethylation Inhibition

Caption: Ravuconazole's mechanism of action in the ergosterol pathway.

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity of Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of the triazole antifungal agent Ravuconazole in complex biological samples, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Ravuconazole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by established principles of bioanalytical method validation.

The use of an internal standard (IS) is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for the inherent variability of the analytical process. An ideal IS should closely mimic the physicochemical properties of the analyte throughout sample preparation, chromatography, and ionization. Among the available options, deuterated internal standards like this compound have emerged as the "gold standard" for their superior ability to correct for various sources of error, particularly in complex matrices such as plasma, serum, and tissue homogenates.[1]

Unparalleled Specificity and Accuracy with this compound

This compound is structurally identical to Ravuconazole, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This subtle mass difference allows for its distinct detection by the mass spectrometer, while its chemical and physical behavior remains virtually indistinguishable from the parent drug. This near-perfect chemical equivalence is the cornerstone of its superior performance compared to other types of internal standards, such as structural analogs (e.g., other triazole antifungals).

The primary advantage of using this compound lies in its ability to effectively compensate for matrix effects.[2] Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound co-elutes with Ravuconazole and has the same ionization efficiency, it experiences the same degree of matrix effects, ensuring that the analyte-to-internal standard peak area ratio remains constant and reflective of the true analyte concentration.[1][3]

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard in the bioanalysis of Ravuconazole.

FeatureThis compound (Deuterated IS)Structural Analog IS (e.g., other triazoles)Rationale for Performance
Chromatographic Co-elution Nearly identical retention timeDifferent retention timesDue to identical physicochemical properties, this compound co-elutes with Ravuconazole, ensuring they are subjected to the same matrix effects at the same time. Structural analogs will have different retention times.
Compensation for Matrix Effects ExcellentPartial and often unpredictableBecause the structural analog does not co-elute and has a different ionization efficiency, its ability to compensate for matrix effects is limited and can lead to inaccurate results.[2][4]
Correction for Extraction Variability ExcellentGood to ModerateWhile a structural analog can correct for some variability in sample processing, it may not perfectly mirror the extraction recovery of Ravuconazole due to differences in properties like polarity and protein binding.
Accuracy and Precision HighModerate to LowThe superior ability of this compound to correct for various sources of error results in significantly higher accuracy and precision of the quantitative data.[5]
Method Robustness HighModerateMethods using deuterated internal standards are generally more robust and transferable between different laboratories and instruments.[1]

Quantitative Data from Validated Bioanalytical Methods

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance with Deuterated IS
Linearity (r²) ≥ 0.99> 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect Minimal and compensated< 15%

Data compiled from various validated LC-MS/MS methods for triazole antifungals.[3][6][7] The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocols

A typical bioanalytical workflow for the quantification of Ravuconazole in a biological matrix using this compound as an internal standard is outlined below.

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting small molecules like Ravuconazole from biological matrices.[8][9]

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of this compound working solution at a known concentration to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.[8]

  • Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible with the LC-MS/MS system to increase sensitivity.

LC-MS/MS Analysis

The prepared samples are then injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC): A C18 reverse-phase column is typically used to separate Ravuconazole and this compound from other components of the sample extract.[10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Ravuconazole and this compound. This highly selective detection method minimizes interferences from other molecules in the sample.[5]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle that makes this compound a superior internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Result BiologicalSample Biological Sample (Plasma, Serum) Spike_IS Spike with this compound BiologicalSample->Spike_IS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Concentration Accurate Ravuconazole Concentration Data_Analysis->Concentration

Caption: Bioanalytical workflow for Ravuconazole quantification.

G cluster_0 In the Sample cluster_1 During Analysis (e.g., Ion Suppression) cluster_2 Quantification Analyte Ravuconazole (Unknown Amount) Analyte_Suppressed Ravuconazole Signal (Suppressed) Analyte->Analyte_Suppressed Matrix Effect IS This compound (Known Amount Added) IS_Suppressed This compound Signal (Equally Suppressed) IS->IS_Suppressed Matrix Effect Ratio Peak Area Ratio (Ravuconazole / this compound) Remains Constant Analyte_Suppressed->Ratio IS_Suppressed->Ratio Concentration Accurate Calculation of Ravuconazole Concentration Ratio->Concentration

Caption: Principle of Stable Isotope Dilution Analysis.

Conclusion

References

Safety Operating Guide

Proper Disposal of Ravuconazole-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Ravuconazole-d4, a deuterated triazole antifungal agent. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Understanding this compound: Key Data

This compound is a labeled ergosterol biosynthesis inhibitor used in research settings.[1] While stable, its handling and disposal require adherence to protocols for chemical waste.[2] Below is a summary of its key chemical properties.[1][3][4]

PropertyValue
Molecular FormulaC₂₂H₁₃D₄F₂N₅OS
Molecular Weight441.49 g/mol [1]
AppearanceSolid (Neat)[3]
Isotopic PurityTypically >98%
StorageLong-term storage in a refrigerator is recommended.[5]

Experimental Protocols for Safe Disposal

The following protocols outline the necessary steps for the proper disposal of this compound waste, including solids, solutions, and contaminated labware.

Solid Waste Disposal

This procedure applies to expired or unused this compound powder.

Methodology:

  • Segregation: Do not mix this compound with other chemical waste unless compatibility is confirmed.[6]

  • Packaging:

    • Place the solid this compound waste in a clearly labeled, sealed polyethylene bag.[7]

    • Place the initial bag inside a second, larger, and durable, labeled waste container.

  • Labeling: The outer container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), quantity, and date of disposal.[8]

  • Storage: Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[6]

Liquid Waste (Solutions) Disposal

This procedure is for solutions containing this compound.

Methodology:

  • Collection: Collect all aqueous and organic solutions containing this compound in separate, dedicated, and compatible waste containers. Do not mix aqueous and organic waste streams.[8]

  • Container Requirements: Use containers that are in good condition, leak-proof, and have a secure screw-top cap.[9] The container material must be compatible with the solvent used.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the date.

  • Storage: Store the liquid waste containers in secondary containment to prevent spills.[8]

  • Disposal: Transfer the waste to your institution's hazardous waste management facility or a licensed disposal service.

Decontamination of Glassware and Equipment

All labware and equipment that have come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Methodology:

  • Initial Rinse: Rinse the glassware or equipment three times with a suitable solvent in which this compound is soluble. The first rinseate must be collected and disposed of as hazardous liquid waste.[8]

  • Washing: Wash the rinsed items with a laboratory-grade detergent and warm water.[10][11]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven.

  • For Disposal of Glassware: After decontamination, deface any labels and dispose of the glassware in a designated glass disposal container.[8]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

cluster_waste This compound Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_disposal Final Disposal Waste Identify Waste Type Solid Expired/Unused Powder Waste->Solid Solid Liquid Solutions Containing This compound Waste->Liquid Liquid Contaminated Glassware & Equipment Waste->Contaminated Contaminated Labware PackageSolid Package in Labeled Polyethylene Bag Solid->PackageSolid StoreSolid Store in Designated Hazardous Waste Area PackageSolid->StoreSolid DisposalService Licensed Hazardous Waste Disposal Service StoreSolid->DisposalService CollectLiquid Collect in Labeled, Compatible Container Liquid->CollectLiquid StoreLiquid Store in Secondary Containment CollectLiquid->StoreLiquid StoreLiquid->DisposalService Rinse Triple Rinse with Solvent (Collect First Rinseate) Contaminated->Rinse Wash Wash with Detergent and Water Rinse->Wash DisposeGlass Dispose of Clean Glassware/ Reuse Equipment Wash->DisposeGlass

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and a licensed waste disposal service for compliance with local regulations.[6][12]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.